Difelikefalin acetate
Description
Properties
IUPAC Name |
acetic acid;4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53N7O6.C2H4O2/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25;1-2(3)4/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49);1H3,(H,3,4)/t27-,28-,29-,30-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWHRPKAHCWTOI-KGURMGBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57N7O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024829-44-4 | |
| Record name | Difelikefalin acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024829444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIFELIKEFALIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P70AR5BYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Discovery and development of Difelikefalin acetate
An In-depth Technical Guide on the Discovery and Development of Difelikefalin (B1670546) Acetate (B1210297)
Introduction
Difelikefalin acetate, marketed under the brand names KORSUVA® and Kapruvia®, is a novel therapeutic agent developed for the treatment of moderate-to-severe pruritus associated with chronic kidney disease (CKD-aP) in adult patients undergoing hemodialysis.[1][2] It represents a significant advancement in managing this burdensome condition by selectively targeting the peripheral kappa-opioid receptor (KOR).[3][4] Developed by Cara Therapeutics, difelikefalin is a synthetic peptide designed to be a peripherally restricted, highly selective KOR agonist, thereby avoiding the central nervous system (CNS) side effects commonly associated with other opioids.[5][6] Its unique pharmacological profile allows it to modulate itch signals at their origin without the risk of abuse, dependency, or respiratory depression.[4][7]
Discovery and Rationale for Development
The development of difelikefalin was rooted in the understanding of the role of the endogenous opioid system in itch modulation.
-
The Role of the Kappa-Opioid Receptor (KOR): The KOR and its endogenous ligands, the dynorphins, are known to play a crucial role in mediating sensations like pain and itch.[8][9] Specifically, dynorphins have been shown to inhibit the sensation of itching at the spinal cord level.[9] This established the KOR as a promising therapeutic target for pruritic conditions.[9][10]
-
Limitations of Endogenous Peptides: While dynorphins provided a natural blueprint, their therapeutic utility is limited by rapid metabolism and poor pharmacokinetic properties.[8]
-
Rational Drug Design: To overcome these limitations, difelikefalin was engineered as a stable analogue of Dynorphin A.[4] It is a synthetic tetrapeptide composed entirely of D-amino acids (D-Phe-D-Phe-D-Leu-D-Lys), a modification that significantly enhances its stability against enzymatic degradation in the body.[4][8] Furthermore, its hydrophilic chemical structure limits its ability to cross the blood-brain barrier, ensuring its action is restricted to the periphery.[1][4] This peripherally-selective design was a key strategic decision to create a therapy that could provide relief from itch without the adverse CNS effects, such as sedation, dysphoria, and hallucinations, that plagued earlier KOR agonists.[5][11]
Chemical Synthesis and Manufacturing
The synthesis of this compound is a multi-step process primarily accomplished through Solid-Phase Peptide Synthesis (SPPS), which allows for the sequential construction of the peptide chain on a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)
A common method for synthesizing difelikefalin involves the 9-fluorenylmethyloxycarbonyl (Fmoc) SPPS strategy.[2][8]
-
Resin Loading: The process begins by anchoring the C-terminal moiety, a protected 4-aminopiperidine-4-carboxylic acid derivative (e.g., N-Boc-amino-(4-N-Fmoc-piperidinyl) carboxylic acid), to a suitable solid support, such as a 2-chlorotrityl chloride resin.[8]
-
Fmoc Deprotection: The temporary Fmoc protecting group on the α-amino group of the resin-bound unit is removed, typically using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[8] This exposes the amino group for the next coupling step.
-
Amino Acid Coupling: The next protected D-amino acid in the sequence (e.g., Fmoc-D-Lys(Boc)-OH) is activated using a coupling reagent (e.g., EDCI/HOBt or PyBOP) and coupled to the newly exposed amino group on the resin.[5][12] The reaction is carefully monitored to ensure completion.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove unreacted reagents and by-products.[8]
-
Sequential Elongation: Steps 2 through 4 are repeated sequentially with Fmoc-D-Leu-OH, Fmoc-D-Phe-OH, and finally Fmoc-D-Phe-OH to assemble the complete tetrapeptide sequence on the resin.[12] Side-chain protecting groups (e.g., Boc for Lysine) are used to prevent unwanted side reactions.[8]
-
Global Deprotection and Cleavage: Once the peptide chain is fully assembled, all remaining protecting groups are removed, and the peptide is cleaved from the solid resin support. This is often achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) or, in greener chemistry approaches, hydrochloric acid (HCl) in ethyl acetate.[13]
-
Purification and Salt Exchange: The resulting crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2][12] Following purification, a salt exchange step is performed to yield the final active pharmaceutical ingredient as an acetate salt, which is then lyophilized to a stable, amorphous white powder.[2]
Characterization of the final product is performed using multiple analytical techniques, including mass spectrometry (MS-MS for sequencing), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy to confirm its structure and purity (>99.5%).[2]
References
- 1. Difelikefalin Monograph for Professionals - Drugs.com [drugs.com]
- 2. msnlabs.com [msnlabs.com]
- 3. Difelikefalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Difelikefalin: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Effect of difelikefalin, a selective kappa opioid receptor agonist, on respiratory depression: A randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 1024829-44-4 | Benchchem [benchchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Difelikefalin - Wikipedia [en.wikipedia.org]
- 12. tdcommons.org [tdcommons.org]
- 13. neulandlabs.com [neulandlabs.com]
An In-Depth Technical Guide to Difelikefalin Acetate: A Selective Kappa Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difelikefalin (B1670546) acetate (B1210297) is a peripherally restricted, selective kappa opioid receptor (KOR) agonist approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease (CKD) in adults undergoing hemodialysis.[1][2][3] Its unique pharmacological profile, characterized by high affinity and selectivity for the KOR with limited central nervous system (CNS) penetration, offers a targeted therapeutic approach with a favorable safety profile, minimizing the risk of centrally-mediated side effects commonly associated with other opioids. This technical guide provides a comprehensive overview of the core pharmacology of difelikefalin, including its mechanism of action, signaling pathways, and quantitative pharmacological data. Detailed experimental protocols for key in vitro and in vivo assays are also presented to facilitate further research and development in the field of selective KOR agonism.
Introduction
Pruritus, or chronic itch, is a debilitating symptom associated with various systemic diseases, including chronic kidney disease (CKD). In patients undergoing hemodialysis, CKD-associated pruritus (CKD-aP) is a prevalent and burdensome condition that significantly impairs quality of life. The pathophysiology of CKD-aP is complex and not fully elucidated but is thought to involve an imbalance in the endogenous opioid system.
Difelikefalin (formerly known as CR845) is a synthetic peptide designed to selectively target peripheral KORs, which are key modulators of itch and inflammation.[1][4] Its hydrophilic nature and D-amino acid composition contribute to its limited ability to cross the blood-brain barrier, thereby reducing the potential for CNS-related adverse effects such as dysphoria, hallucinations, and respiratory depression that have limited the clinical utility of other KOR agonists.[4]
This guide will delve into the technical details of difelikefalin's pharmacology, providing researchers and drug development professionals with a thorough understanding of its mechanism, quantitative properties, and the experimental methodologies used for its characterization.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 4-amino-1-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid acetate |
| Molecular Formula | C36H53N7O6 · xC2H4O2 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Mechanism of Action and Signaling Pathways
Difelikefalin is a selective and full agonist at the human kappa opioid receptor (KOR).[5] It exhibits negligible activity at mu and delta opioid receptors.[6] The primary mechanism of action for its anti-pruritic effect is believed to be the activation of KORs on peripheral sensory neurons and immune cells.[6]
Activation of KORs, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. This process involves two major pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.
G-Protein Signaling Pathway
Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gi/o family. This activation results in:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to a hyperpolarization of the neuronal membrane and reduced neuronal excitability, thereby attenuating the transmission of itch signals.
β-Arrestin Signaling Pathway
Following agonist-induced activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), KORs can recruit β-arrestin proteins. β-arrestin recruitment can lead to:
-
Receptor Desensitization and Internalization: β-arrestins play a crucial role in uncoupling the receptor from G-proteins, leading to desensitization of the G-protein-mediated signaling. They also facilitate the internalization of the receptor from the cell surface, further regulating signaling.
-
Scaffolding for Downstream Signaling: β-arrestins can act as scaffolds for various signaling proteins, initiating G-protein-independent signaling cascades that can influence cellular processes such as gene expression and cell survival.
The balance between G-protein and β-arrestin signaling (biased agonism) can influence the therapeutic and adverse effects of KOR agonists.
Caption: Difelikefalin-mediated KOR signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for difelikefalin acetate from in vitro and clinical studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Receptor | Species | Value | Assay |
| Binding Affinity (Ki) | Kappa (KOR) | Human | 0.32 nM[5] | Radioligand Competition Binding |
| Mu (MOR) | Human | No activity[5] | Radioligand Competition Binding | |
| Delta (DOR) | Human | No activity | Radioligand Competition Binding | |
| Functional Activity | Kappa (KOR) | Human | Full agonist[5] | GTPγS Binding / β-Arrestin Recruitment |
Table 2: Summary of Efficacy Data from Phase 3 Clinical Trials (KALM-1 & KALM-2)
| Endpoint | Difelikefalin (0.5 mcg/kg) | Placebo | p-value |
| Proportion of patients with ≥3-point improvement in weekly mean WI-NRS score at Week 12 | 51.1% | 35.2% | <0.001 |
| Proportion of patients with ≥4-point improvement in weekly mean WI-NRS score at Week 12 | 37.1% | 17.9% | <0.001 |
| Change from baseline in 5-D Itch Scale total score at Week 12 | -5.0 | -3.7 | <0.001 |
| Change from baseline in Skindex-10 total score at Week 12 | -17.2 | -12.0 | <0.001 |
WI-NRS: Worst Itching Intensity Numerical Rating Scale
Table 3: Summary of Common Adverse Events from Phase 3 Clinical Trials (KALM-1 & KALM-2)
| Adverse Event | Difelikefalin (0.5 mcg/kg) (%) | Placebo (%) |
| Diarrhea | 9.0 | 5.7 |
| Dizziness | 6.8 | 3.8 |
| Nausea | 6.6 | 4.5 |
| Gait disturbances (including falls) | 6.6 | 4.5 |
| Somnolence | 3.1 | 1.4 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of difelikefalin.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of difelikefalin for kappa, mu, and delta opioid receptors.
Materials:
-
Membrane preparations from cells stably expressing human recombinant KOR, MOR, or DOR.
-
Radioligand: [³H]diprenorphine (a non-selective opioid antagonist) or selective radioligands for each receptor subtype (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled difelikefalin in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of difelikefalin that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Objective: To determine the functional activity (EC50 and Emax) of difelikefalin as a KOR agonist by measuring G-protein activation.
Materials:
-
Membrane preparations from cells expressing KOR.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Protocol:
-
Pre-incubate the cell membranes with GDP to ensure G-proteins are in an inactive state.
-
Incubate the membranes with [³⁵S]GTPγS and varying concentrations of difelikefalin.
-
Agonist binding will promote the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separate the [³⁵S]GTPγS-bound G-proteins from the unbound nucleotide using either filtration or SPA technology.
-
Quantify the amount of bound [³⁵S]GTPγS.
-
Plot the concentration-response curve and determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.
Objective: To measure the recruitment of β-arrestin to the KOR upon stimulation with difelikefalin.
Materials:
-
Cells co-expressing KOR and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
This compound at various concentrations.
-
Assay-specific reagents (e.g., for BRET or enzyme complementation assays).
-
Plate reader capable of detecting the assay signal (luminescence, fluorescence, or BRET).
Protocol (Example using a BRET-based assay):
-
Seed cells co-expressing KOR-Rluc (Renilla luciferase) and β-arrestin-YFP (yellow fluorescent protein) in a microplate.
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h).
-
Add varying concentrations of difelikefalin.
-
Measure the light emission at wavelengths corresponding to Rluc and YFP.
-
Calculate the BRET ratio (YFP emission / Rluc emission).
-
An increase in the BRET ratio indicates the recruitment of β-arrestin to the KOR.
-
Plot the concentration-response curve to determine EC50 and Emax values.
Preclinical In Vivo Models
Objective: To evaluate the anti-pruritic efficacy of difelikefalin in animal models of itch.
Example Model: Compound 48/80-Induced Pruritus in Mice
-
Animals: Male Swiss Webster mice.
-
Procedure:
-
Acclimatize mice to the experimental environment.
-
Administer difelikefalin or vehicle intravenously (i.v.) or subcutaneously (s.c.).
-
After a predetermined pretreatment time, inject compound 48/80 (a mast cell degranulator) intradermally into the rostral back or nape of the neck to induce scratching behavior.
-
Immediately after the injection, record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30 minutes).
-
Compare the number of scratches in the difelikefalin-treated groups to the vehicle-treated group to determine the anti-pruritic effect.
-
Objective: To assess the analgesic properties of difelikefalin in animal models of pain.
Example Model: Acetic Acid-Induced Writhing in Mice
-
Animals: Male albino mice.
-
Procedure:
-
Administer difelikefalin or vehicle intraperitoneally (i.p.) or by another appropriate route.
-
After a set pretreatment time, inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally to induce visceral pain, characterized by writhing movements (stretching of the abdomen and hind limbs).
-
Immediately after the acetic acid injection, count the number of writhes for a specific duration (e.g., 20 minutes).
-
A reduction in the number of writhes in the difelikefalin-treated groups compared to the vehicle group indicates an analgesic effect.
-
Conclusion
This compound represents a significant advancement in the treatment of moderate-to-severe pruritus in hemodialysis patients. Its high selectivity for peripheral kappa opioid receptors and limited CNS penetration provide a targeted therapeutic approach with a favorable safety profile. The data and experimental protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working to further understand and expand the therapeutic potential of selective KOR agonists. Continued investigation into the nuanced signaling pathways and the application of these methodologies will be crucial for the development of next-generation therapies targeting the kappa opioid system for a range of indications.
References
- 1. io.nihr.ac.uk [io.nihr.ac.uk]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. medcentral.com [medcentral.com]
- 5. Evaluation of the abuse potential of difelikefalin, a selective kappa‐opioid receptor agonist, in recreational polydrug users - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
The Therapeutic Potential of Difelikefalin Acetate: An In-depth Technical Guide to Early-Phase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difelikefalin acetate (B1210297), a peripherally restricted and selective kappa-opioid receptor (KOR) agonist, has emerged as a promising therapeutic agent, particularly in the management of moderate-to-severe pruritus associated with chronic kidney disease (CKD) in adults undergoing hemodialysis.[1][2] Its unique pharmacological profile, characterized by high selectivity for the KOR and limited central nervous system (CNS) penetration, mitigates the risk of centrally-mediated side effects commonly associated with other opioids, such as respiratory depression and potential for abuse.[3][4] This technical guide provides a comprehensive overview of the early-phase research on Difelikefalin acetate, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its investigation.
Mechanism of Action
Difelikefalin exerts its therapeutic effects primarily through the activation of KORs located on peripheral sensory neurons and immune cells.[2][3] This activation is believed to modulate the transmission of itch signals and exert anti-inflammatory effects.[3][5] The binding of Difelikefalin to KORs, which are Gαi/o-coupled receptors, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7] This signaling cascade ultimately leads to the inhibition of neuronal firing and a reduction in the release of pro-inflammatory mediators.[8]
Signaling Pathway
The proposed signaling pathway for Difelikefalin's action involves the activation of the PI3K/Akt pathway, which plays a crucial role in cell survival and inflammation.[9] Upon KOR activation, the Gβγ subunit of the G-protein can activate Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate various downstream targets, contributing to the anti-inflammatory and cytoprotective effects of Difelikefalin.
Caption: Proposed signaling pathway of Difelikefalin. (Within 100 characters)
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Difelikefalin.
Table 1: Pharmacokinetic Parameters of Difelikefalin
| Parameter | Value | Species/Population | Reference |
| Half-life (t½) | 23-31 hours | Patients undergoing hemodialysis | [1] |
| Volume of Distribution (Vd) | ~238 mL/kg | Human | [10] |
| Protein Binding | 23% - 28% | Human plasma (dialysis patients) | [10] |
| Metabolism | Not metabolized by CYP450 enzymes | In vitro (human hepatic microsomes) | [10] |
| Elimination | 11% in urine, 59% in feces, 20% in dialysate | Hemodialysis patients | [11] |
Table 2: Receptor Binding Affinity of Difelikefalin
| Receptor | Binding Affinity (Ki) | Reference |
| Kappa Opioid Receptor (KOR) | 0.32 nM | [7] |
| Mu Opioid Receptor (MOR) | >10,000 nM | [7] |
| Delta Opioid Receptor (DOR) | >10,000 nM | [7] |
Table 3: Efficacy in a Rat Model of Renal Ischemia-Reperfusion Injury
| Treatment Group | Blood Urea Nitrogen (BUN) | Serum Creatinine (SCr) | Reference |
| Vehicle | Significantly elevated | Significantly elevated | [5] |
| Difelikefalin (0.01 mg/kg) | Significantly suppressed elevation | Significantly suppressed elevation | [5] |
| Difelikefalin (0.1 mg/kg) | Significantly suppressed elevation | Significantly suppressed elevation | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early-phase research of Difelikefalin.
Kappa Opioid Receptor (KOR) Radioligand Binding Assay
This protocol is adapted from studies characterizing selective KOR ligands.[10][12]
Objective: To determine the binding affinity (Ki) of Difelikefalin for the KOR.
Materials:
-
Radioligand: [³H]-U-69,593 (a selective KOR agonist)
-
Membrane Preparation: Guinea pig cortical membranes or membranes from cells stably expressing the human KOR.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: U-69,593 (unlabeled, 10 µM)
-
Test Compound: this compound (various concentrations)
-
Instrumentation: Scintillation counter
Procedure:
-
Prepare guinea pig cortical membranes by homogenization in ice-cold assay buffer followed by centrifugation. Resuspend the pellet in fresh assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations or vehicle.
-
[³H]-U-69,593 (final concentration ~1 nM).
-
Membrane preparation (approximately 100-200 µg of protein).
-
-
For determination of non-specific binding, add unlabeled U-69,593 instead of the test compound.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of Difelikefalin and calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for KOR Radioligand Binding Assay. (Within 100 characters)
KOR Functional Assay: cAMP Inhibition
This protocol is based on standard methods for assessing Gαi-coupled receptor function.[6][13]
Objective: To determine the functional potency (EC₅₀) of Difelikefalin in inhibiting cAMP production.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human KOR.
-
Assay Medium: Serum-free cell culture medium.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase)
-
Test Compound: this compound (various concentrations)
-
cAMP Detection Kit: e.g., HTRF, ELISA, or other commercially available kits.
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Procedure:
-
Seed the KOR-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
Stimulate the cells with Forskolin (final concentration ~10 µM) for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the detection kit and a plate reader.
-
Plot the concentration-response curve for Difelikefalin's inhibition of forskolin-stimulated cAMP production and determine the EC₅₀ value.
Rat Model of Renal Ischemia-Reperfusion (I/R) Injury
This protocol is a synthesis of methodologies described in preclinical studies of renal injury.[1][9]
Objective: To evaluate the anti-inflammatory and potential renoprotective effects of Difelikefalin in an in vivo model of acute kidney injury.
Animals: Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Anesthesia: Anesthetize the rats with isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Surgical Preparation: Place the rat on a heating pad to maintain body temperature. Make a midline abdominal incision to expose the kidneys.
-
Ischemia: Carefully isolate the left renal artery and clamp it with a non-traumatic microvascular clamp for 45 minutes. Successful clamping is indicated by a change in kidney color from pink to a darker red/purple.
-
Reperfusion: After 45 minutes, remove the clamp to allow reperfusion. Successful reperfusion is confirmed by the return of the kidney's normal color.
-
Contralateral Nephrectomy: Ligate and remove the right kidney.
-
Drug Administration: Administer this compound (e.g., 0.01, 0.1 mg/kg) or vehicle intravenously 30 minutes prior to ischemia.
-
Closure: Close the abdominal incision in layers.
-
Post-operative Care: Provide subcutaneous saline for hydration and analgesia (e.g., buprenorphine).
-
Endpoint Analysis: At 24 or 48 hours post-reperfusion, collect blood samples for measurement of BUN and SCr. Euthanize the animals and harvest the left kidney for histological analysis (e.g., H&E staining to assess tubular necrosis) and cytokine analysis.
Caption: Workflow for the Rat Renal Ischemia-Reperfusion Model. (Within 100 characters)
Investigation of PI3K/Akt Signaling Pathway Activation
This protocol outlines a general approach for assessing protein phosphorylation by Western blotting.[1]
Objective: To determine if Difelikefalin activates the PI3K/Akt signaling pathway in a relevant cell type.
Materials:
-
Cell Line: A cell line endogenously expressing KOR or transfected with KOR.
-
Test Compound: this compound.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, and a loading control antibody (e.g., anti-GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Instrumentation: Western blot apparatus, imaging system.
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated Akt to total Akt and the loading control.
Conclusion
The early-phase research on this compound has established its profile as a highly selective, peripherally acting KOR agonist with significant therapeutic potential, particularly for the treatment of pruritus. The experimental protocols detailed in this guide provide a framework for the continued investigation of its mechanism of action and therapeutic applications. The quantitative data from preclinical and clinical studies support its favorable pharmacokinetic and efficacy profile. Further research into the downstream signaling pathways, such as the PI3K/Akt pathway, will continue to elucidate the full spectrum of its pharmacological effects and may open new avenues for its clinical use.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the approved indications for Difelikefalin? [synapse.patsnap.com]
- 3. Autoradiography of [3H]U-69593 binding sites in rat brain: evidence for kappa opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the physical dependence potential of difelikefalin: Randomized placebo‐controlled study in patients receiving hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Detection of PI3K/AKT and MAPK signal pathways by Western blotting. - figshare - Figshare [figshare.com]
- 6. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects | MDPI [mdpi.com]
- 7. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Peripheral Selectivity of Difelikefalin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difelikefalin acetate (B1210297), an acetate salt of a synthetic D-amino acid tetrapeptide, is a peripherally restricted and highly selective kappa-opioid receptor (KOR) agonist.[1][2] Developed to mitigate the central nervous system (CNS) side effects associated with previous KOR agonists, Difelikefalin has emerged as a promising therapeutic agent for conditions mediated by peripheral KORs, most notably moderate-to-severe pruritus associated with chronic kidney disease (CKD) in adults undergoing hemodialysis.[3][4] This technical guide provides an in-depth analysis of the experimental evidence and methodologies that establish the peripheral selectivity of Difelikefalin.
The core of Difelikefalin's peripheral action lies in its chemical structure. As a hydrophilic peptide, it has limited ability to cross the blood-brain barrier, thereby minimizing interactions with KORs in the CNS that are associated with adverse effects such as dysphoria, hallucinations, and sedation.[3][5] Its high selectivity for the KOR over mu (µ) and delta (δ) opioid receptors further contributes to its favorable safety profile, notably the absence of typical mu-opioid-related side effects like respiratory depression and abuse potential.
This guide will detail the in vitro and in vivo studies that have characterized Difelikefalin's receptor binding profile, functional activity, and peripherally mediated efficacy. It will also present the signaling pathways activated by Difelikefalin and the experimental workflows used to confirm its limited CNS penetration.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity and Selectivity of Difelikefalin
| Receptor Subtype | Ligand/Assay | Species | Ki (nM) | Selectivity vs. KOR | Reference |
| Kappa (κ) | [³H]-U-69,593 Competition | Human | 0.32 | - | [6] |
| Mu (µ) | Not Specified | Human | >10,000 | >31,250-fold | [6] |
| Delta (δ) | Not Specified | Human | >10,000 | >31,250-fold | [6] |
Table 2: In Vivo Efficacy of Difelikefalin in a Pruritus Model
| Animal Model | Pruritogen | Difelikefalin Dose (mg/kg, i.v.) | Endpoint | Result | Reference |
| Mouse | Compound 48/80 or 5'-GNTI | 0.08 (ED₅₀) | Inhibition of scratching behavior | Significant dose-dependent inhibition | [2] |
Table 3: Summary of Clinical Efficacy of Difelikefalin in Hemodialysis Patients with Pruritus (KALM-1 & KALM-2 Pooled Data)
| Outcome Measure | Difelikefalin (0.5 µg/kg) | Placebo | P-value | Reference |
| Proportion of patients with ≥3-point improvement in WI-NRS at Week 12 | 51.1% | 35.2% | < 0.001 | [1] |
| Proportion of patients with ≥4-point improvement in WI-NRS at Week 12 | 38.7% | 23.4% | < 0.001 | [1] |
| Proportion of patients with ≥15-point improvement in Skindex-10 at Week 12 | 55.5% | 40.5% | < 0.001 | [1] |
| Proportion of patients with ≥5-point improvement in 5-D Itch Scale at Week 12 | 52.1% | 42.3% | 0.01 | [1] |
WI-NRS: Worst Itching Intensity Numerical Rating Scale
Experimental Protocols
In Vitro Receptor Binding and Selectivity Assays
Objective: To determine the binding affinity (Ki) of Difelikefalin for the human kappa-opioid receptor and its selectivity over mu- and delta-opioid receptors.
Methodology: Radioligand Competition Binding Assay (General Protocol)
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the recombinant human kappa, mu, or delta-opioid receptor (e.g., Chinese Hamster Ovary - CHO cells). The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.[7]
-
Assay Components: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-U-69,593 for KOR), and varying concentrations of unlabeled Difelikefalin.[7]
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[7]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of Difelikefalin (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.[8]
In Vitro Functional Activity Assays
Objective: To assess the functional activity of Difelikefalin as a KOR agonist.
Methodology: [³⁵S]GTPγS Binding Assay (General Protocol)
-
Principle: This assay measures the activation of G-proteins coupled to the KOR. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[8][9]
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the KOR are used.[9]
-
Assay Conditions: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of Difelikefalin in an appropriate assay buffer.[9]
-
Incubation and Filtration: The reaction is incubated to allow for [³⁵S]GTPγS binding and then terminated by rapid filtration.[9]
-
Quantification and Analysis: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting. The data are analyzed to determine the EC₅₀ (potency) and Emax (efficacy) of Difelikefalin.[8]
In Vivo Assessment of Peripheral Efficacy
Objective: To evaluate the anti-pruritic effect of Difelikefalin in an animal model of itch.
Methodology: Chemically-Induced Scratching Behavior in Mice (General Protocol)
-
Animal Model: Male ICR mice are commonly used. The animals are acclimatized to the experimental conditions before the study.
-
Induction of Pruritus: A pruritogenic agent, such as compound 48/80 or chloroquine, is injected intradermally into the rostral back of the mice to induce scratching behavior.[10]
-
Drug Administration: Difelikefalin or vehicle is administered intravenously at various doses prior to the injection of the pruritogen.
-
Behavioral Observation: The scratching behavior of the mice is recorded and quantified for a defined period following the pruritogen injection. The number of scratching bouts directed at the injection site is counted.
-
Data Analysis: The dose-dependent inhibitory effect of Difelikefalin on scratching behavior is analyzed to determine its in vivo efficacy and potency (ED₅₀).
Assessment of CNS Penetration
Objective: To confirm the limited penetration of Difelikefalin across the blood-brain barrier.
Methodology: In Vivo Brain Penetration Study (General Protocol)
-
Animal Model: Sprague-Dawley rats are often used for pharmacokinetic and biodistribution studies.[11]
-
Drug Administration: A single intravenous dose of radiolabeled or unlabeled Difelikefalin is administered to the animals.
-
Sample Collection: At various time points after administration, blood and brain tissue samples are collected.[11]
-
Quantification of Drug Levels: The concentration of Difelikefalin in plasma and brain homogenates is determined using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[12]
-
Data Analysis: The brain-to-plasma concentration ratio is calculated to assess the extent of blood-brain barrier penetration. A low ratio indicates limited CNS penetration.
Signaling Pathways and Experimental Workflows
Caption: Difelikefalin-mediated KOR signaling pathway.
Caption: Experimental workflow for investigating Difelikefalin's peripheral selectivity.
Conclusion
The peripheral selectivity of Difelikefalin acetate is a key attribute that underpins its therapeutic efficacy and favorable safety profile. This selectivity is a direct consequence of its hydrophilic peptide structure, which restricts its passage across the blood-brain barrier, and its high affinity and selectivity for the kappa-opioid receptor over other opioid receptor subtypes.[3][6]
In vitro studies have unequivocally demonstrated Difelikefalin's potent and selective agonism at the KOR.[6] These findings are corroborated by in vivo preclinical models, where Difelikefalin effectively alleviates pruritus at doses that do not produce significant CNS-related side effects.[2] The culmination of this preclinical evidence is validated in large-scale clinical trials, where intravenous Difelikefalin has been shown to significantly reduce the intensity of pruritus and improve the quality of life in hemodialysis patients, with a safety profile consistent with its peripheral mechanism of action.[1][4]
This comprehensive body of evidence, from molecular interactions to clinical outcomes, firmly establishes the peripheral selectivity of Difelikefalin, making it a valuable therapeutic option for peripherally mediated conditions and a significant advancement in the field of opioid receptor pharmacology.
References
- 1. Evaluation of the abuse potential of difelikefalin, a selective kappa‐opioid receptor agonist, in recreational polydrug users - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tandfonline.com [tandfonline.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effect of difelikefalin, a selective kappa opioid receptor agonist, on respiratory depression: A randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Cara Therapeutics Announces Positive Topline Data From Phase 2 Trial [drug-dev.com]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Evaluation of the abuse potential of difelikefalin, a selective kappa-opioid receptor agonist, in recreational polydrug users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Difelikefalin, a peripherally restricted KOR (kappa opioid receptor) agonist, produces diuresis through a central KOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2022 PharmSci 360 Meeting [eventscribe.net]
An In-depth Technical Guide on the Molecular Targets of Difelikefalin Acetate Beyond the Kappa Opioid Receptor
Audience: Researchers, scientists, and drug development professionals.
Abstract: Difelikefalin acetate (B1210297) (Korsuva®) is a peripherally restricted, selective kappa opioid receptor (KOR) agonist approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis. Its therapeutic efficacy is attributed to the activation of KORs on peripheral sensory neurons and immune cells.[1][2] A comprehensive understanding of a drug's selectivity is paramount for predicting its full pharmacological profile and potential side effects. This technical guide consolidates the available preclinical data regarding the molecular targets of Difelikefalin beyond its primary interaction with the KOR, providing quantitative data, standard experimental methodologies, and visualizations of relevant pathways and workflows. The evidence overwhelmingly indicates that Difelikefalin possesses a very high degree of selectivity for the KOR with minimal or negligible interaction with other known receptors.[1][3][4]
Selectivity Profile at Opioid Receptors
The primary investigation into the off-target potential of an opioid peptide like Difelikefalin focuses on its activity at the other major opioid receptor subtypes: the mu (μ) opioid receptor (MOR) and the delta (δ) opioid receptor (DOR). Preclinical non-clinical studies have consistently demonstrated that Difelikefalin has a profound selectivity for the KOR.[1]
Data Presentation
Quantitative binding assays reveal the extent of this selectivity. The binding affinity, represented by the inhibition constant (Ki), for the kappa opioid receptor is in the sub-nanomolar range, whereas the affinity for mu and delta receptors is negligible, with Ki values greater than 10,000 nM.[5] This represents a selectivity ratio of over 30,000-fold for the KOR compared to other opioid receptor subtypes.
Table 1: Comparative Binding Affinities of Difelikefalin at Opioid Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (vs. KOR) | Reference |
|---|---|---|---|
| Kappa (KOR) | 0.32 | 1x | [5] |
| Mu (MOR) | >10,000 | >31,250x | [5] |
| Delta (DOR) | >10,000 | >31,250x |[5] |
Functionally, Difelikefalin is a full agonist at the KOR.[1][3] Its lack of significant binding to the MOR is critical to its safety profile, as this avoids the centrally-mediated side effects associated with traditional opioids, such as respiratory depression, euphoria, and abuse potential.[1][2][3]
Activity at Non-Opioid Receptors
As part of a comprehensive preclinical safety assessment, novel compounds are typically screened against a broad panel of non-opioid G-protein coupled receptors (GPCRs), ion channels, and transporters. Published reviews and data summaries for Difelikefalin consistently state that it has no significant affinity for any other non-opioid known receptors.[4][6][7] This clean off-target profile contributes to its favorable safety and tolerability.
Experimental Protocols
The following sections describe standardized, representative protocols for the key in vitro assays used to determine the binding affinity and functional activity of a compound like Difelikefalin at opioid receptors.
Radioligand Competitive Binding Assay (General Protocol)
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
-
Principle: Cell membranes containing the receptor of interest are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound (Difelikefalin). The test compound competes with the radioligand for the binding site. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human KOR, MOR, or DOR.
-
Radioligands:
-
KOR: [³H]-U-69,593 or [³H]-diprenorphine.
-
MOR: [³H]-DAMGO.
-
DOR: [³H]-Naltrindole.
-
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) with appropriate additives (e.g., MgCl₂).
-
Filtration System: Brandel or Millipore cell harvester with glass fiber filter mats (e.g., GF/B or GF/C).
-
Scintillation Counter: Liquid scintillation counter for detecting radioactivity.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes (10-50 µg protein/well), radioligand (at a concentration near its Kd), and a range of concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells is included containing an excess of a non-labeled saturating ligand (e.g., unlabeled naloxone).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filter mats using the cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Place the filter discs into scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine IC50 values and subsequently calculate Ki.
-
[³⁵S]GTPγS Binding Functional Assay (General Protocol)
This is a functional assay that directly measures G-protein activation following agonist binding to a GPCR. It is a proximal measure of receptor activation and can distinguish between agonists, partial agonists, antagonists, and inverse agonists.[8][9]
-
Principle: In the inactive state, a G-protein is bound to GDP. Upon receptor activation by an agonist, the G-protein releases GDP and binds GTP.[10] This assay uses [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, which binds to the activated Gα subunit and accumulates.[11] The amount of incorporated [³⁵S] is proportional to the level of receptor activation.
-
Materials:
-
Cell Membranes: As described in the binding assay protocol.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, unlabeled GTPγS (for non-specific binding).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (e.g., 10 mM), NaCl (e.g., 100 mM), and a saponin (B1150181) or other permeabilizing agent.
-
Filtration System and Scintillation Counter: As described above.
-
-
Procedure:
-
Pre-incubate cell membranes with GDP for 15-30 minutes on ice to ensure all G-proteins are in the GDP-bound state.
-
In a 96-well plate, add the assay buffer, GDP-loaded membranes, a range of concentrations of the test compound (agonist), and [³⁵S]GTPγS to initiate the reaction.[12]
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration, wash the filters, and quantify the bound [³⁵S]GTPγS using a scintillation counter as described previously.
-
Analyze the data using non-linear regression to determine the potency (EC50) and efficacy (Emax) of the agonist.
-
Mandatory Visualizations
Signaling and Experimental Diagrams
References
- 1. tandfonline.com [tandfonline.com]
- 2. Clinical Review - Difelikefalin (Korsuva) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medcentral.com [medcentral.com]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
Synthesis and Chemical Characterization of Difelikefalin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difelikefalin acetate (B1210297) is a synthetic peptide and a selective agonist of the kappa-opioid receptor (KOR), approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[1][2] Its chemical name is 4-amino-1-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl) piperidine-4-carboxylic acid, acetate salt.[3] As a peripherally restricted agonist, it is designed to avoid the central nervous system side effects commonly associated with other opioids.[4] This technical guide provides an in-depth overview of the synthesis and chemical characterization of Difelikefalin acetate, including detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and its signaling pathway.
Synthesis of this compound
This compound can be synthesized through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. Both methods have been successfully employed to produce this pentapeptide.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used method for peptide synthesis, offering advantages in purification and automation.[5] The general strategy involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[6]
-
Resin Selection and Anchoring: The synthesis begins with a 2-Chlorotrityl chloride resin.[1] The first amino acid, Boc-4-amino-l-Fmoc-4-(piperidine)-4-carboxylic acid, is anchored to the resin in the presence of N,N-Diisopropylethylamine (DIEA) in a solvent mixture of Dichloromethane (DCM) and Dimethylformamide (DMF).[1]
-
Capping: Any unreacted sites on the resin are capped using methanol (B129727) and DIEA to prevent the formation of deletion peptide impurities.[1]
-
Fmoc-Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF (typically 20-35%) to expose the free amine for the next coupling step.[1][7]
-
Amino Acid Coupling: The subsequent Fmoc-protected D-amino acids (Fmoc-D-Lys(Boc)-OH, Fmoc-D-Leu-OH, Fmoc-D-Phe-OH) are sequentially coupled to the growing peptide chain.[1][8] Common coupling agents include Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of Hydroxybenzotriazole (HOBt) and DIEA.[1] Alternatively, N,N'-Diisopropylcarbodiimide (DIC) with HOBt can be used.[1]
-
Iterative Deprotection and Coupling: The deprotection and coupling steps are repeated for each amino acid in the sequence (D-Leu, D-Phe, D-Phe).[1][8]
-
Cleavage and Global Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (e.g., Boc) are removed. This is typically achieved using a cleavage cocktail containing Trifluoroacetic acid (TFA) with scavengers like water and Triisopropylsilane (TIS) (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).[1] The crude peptide is then precipitated with a solvent like diethyl ether or methyl tert-butyl ether (MTBE).[1][7]
-
Purification and Salt Exchange: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3] Following purification, an ion exchange step, for instance using a Dowex resin, is performed to yield the final acetate salt.[1] The purified product is then lyophilized to obtain a white amorphous powder.[1][3]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. msnlabs.com [msnlabs.com]
- 4. Difelikefalin: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 5. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1024829-44-4 | Benchchem [benchchem.com]
- 7. tdcommons.org [tdcommons.org]
- 8. tdcommons.org [tdcommons.org]
Methodological & Application
Application Notes and Protocols for Developing Animal Models of Pruritus for Difelikefalin Acetate Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic pruritus, or itch, is a significant clinical problem associated with various dermatological and systemic diseases, including atopic dermatitis, cholestatic liver disease, and chronic kidney disease (CKD). The development of effective anti-pruritic therapies requires robust and reproducible animal models that recapitulate the key aspects of human itch. Difelikefalin (B1670546) acetate (B1210297), a selective kappa-opioid receptor (KOR) agonist, has emerged as a promising treatment for moderate-to-severe pruritus, particularly in the context of CKD-associated pruritus (CKD-aP).[1][2] This document provides detailed application notes and protocols for establishing and utilizing various animal models of pruritus to test the efficacy of Difelikefalin acetate.
Difelikefalin is a peripherally restricted KOR agonist, which means it primarily acts on KORs in the peripheral nervous system and on immune cells, without crossing the blood-brain barrier.[1][3] This selectivity is advantageous as it minimizes the central nervous system side effects often associated with other opioids.[1] The activation of peripheral KORs by Difelikefalin is thought to modulate the transmission of itch signals from the periphery to the central nervous system and may also have anti-inflammatory effects.[4][5]
The following sections detail the methodologies for inducing different types of pruritus in mice, protocols for the administration of this compound, and methods for assessing treatment efficacy through behavioral and histological analysis.
Signaling Pathway of Difelikefalin in Pruritus
Difelikefalin exerts its anti-pruritic effects by activating KORs, which are G-protein coupled receptors. This activation initiates a signaling cascade that ultimately inhibits the transmission of the itch signal.
Figure 1: Simplified signaling pathway of Difelikefalin in a peripheral sensory neuron.
Experimental Workflow for Testing Difelikefalin Efficacy
A typical experimental workflow for evaluating the anti-pruritic effects of Difelikefalin in an animal model of itch involves several key stages, from model induction to data analysis.
Figure 2: General experimental workflow for preclinical testing of Difelikefalin.
I. Dry Skin-Induced Pruritus Model (Acetone/Ether/Water - AEW)
This model induces a state of dry skin, leading to spontaneous scratching behavior, which is relevant for studying xerotic itch.
A. Protocol for Induction of AEW Pruritus
-
Animals: Male C57BL/6 or ICR mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Shaving: One day before the start of the treatment, shave the rostral back or cheek of the mice.[6][7]
-
AEW Treatment:
-
Prepare a 1:1 mixture of acetone (B3395972) and diethyl ether.
-
Under light isoflurane (B1672236) anesthesia, apply a cotton ball soaked in the acetone/ether mixture to the shaved area for 15-30 seconds.[6][8]
-
Immediately after, apply a cotton ball soaked in distilled water to the same area for 30 seconds.[6][8]
-
Perform this procedure twice daily (morning and evening) for 5 to 7 consecutive days.[6][7]
-
B. Protocol for this compound Administration
-
Preparation: Dissolve this compound in sterile saline (0.9% NaCl).
-
Dosage: Based on preclinical studies in a murine model of atopic dermatitis, effective doses are 0.5 mg/kg and 1.0 mg/kg.[1]
-
Administration: Administer the prepared Difelikefalin solution or vehicle (saline) via intraperitoneal (i.p.) injection. The timing of administration will depend on the study design (e.g., 30 minutes before behavioral assessment).
II. Allergic Contact Dermatitis (ACD) Models
ACD models are useful for studying inflammatory itch. Haptens such as oxazolone (B7731731) and 2,4-dinitrofluorobenzene (DNFB) are commonly used.
A. Protocol for Induction of Oxazolone-Induced ACD
-
Animals: Male BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Sensitization (Day 0):
-
Challenge (Day 5-7):
B. Protocol for Induction of DNFB-Induced ACD
-
Animals: Male BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Sensitization (Day 0):
-
Shave the back of the mice.
-
Apply 100 µL of 0.5% DNFB in a 4:1 acetone:olive oil mixture to the shaved back.[11]
-
-
Challenge (Day 5):
-
Apply 50 µL of 0.5% DNFB to the back for two consecutive weeks on days 5, 8, and 14 to induce dermatitis.[12]
-
III. Cholestatic Pruritus Model (Bile Duct Ligation - BDL)
This surgical model mimics the pruritus associated with cholestatic liver diseases.
A. Protocol for Bile Duct Ligation Surgery
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Anesthesia and Preparation: Anesthetize the mouse with isoflurane and place it in a supine position. Shave and disinfect the abdominal area.
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the common bile duct.
-
Carefully isolate the common bile duct from the surrounding tissue.
-
Perform a double ligation of the common bile duct with surgical silk.[13][14]
-
Close the abdominal wall and skin with sutures.
-
Sham-operated animals undergo the same procedure without ligation.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery. Itch behavior typically develops over several days following surgery.
IV. Uremic Pruritus Model (5/6 Nephrectomy)
This model is highly relevant for testing Difelikefalin as it mimics CKD-associated pruritus.
A. Protocol for 5/6 Nephrectomy
-
Animals: Male C57BL/6 or ICR mice, 8-10 weeks old.
-
Two-Step Surgery:
-
Step 1: Anesthetize the mouse and make a flank incision to expose the left kidney. Ligate two of the three branches of the renal artery or perform pole ligation to ablate 2/3 of the kidney.
-
Step 2 (1 week later): Anesthetize the mouse and make a flank incision on the right side to perform a total right nephrectomy.
-
-
Sham Operation: Sham-operated animals undergo exposure of the kidneys without ligation or removal.
-
Model Development: Uremic pruritus and associated scratching behavior develop over several weeks post-surgery.
V. Assessment of Pruritus and Treatment Efficacy
A. Behavioral Assessment of Scratching
-
Acclimatization: Place mice individually in observation chambers for at least 30 minutes before recording.
-
Video Recording: Record the behavior of the mice for a defined period (e.g., 30-60 minutes) using a video camera.
-
Quantification of Scratching:
-
A scratching bout is defined as one or more rapid movements of the hind paw directed towards a specific body area, ending with the paw being returned to the floor or licked.
-
Manually count the number of scratching bouts from the video recordings.
-
Alternatively, automated systems using machine learning or high-speed video analysis can be employed for objective quantification.[4]
-
B. Histological Analysis of Skin
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect skin samples from the pruritic site.
-
Fixation and Processing: Fix the skin samples in 4% paraformaldehyde, embed in paraffin, and section.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To assess epidermal thickness and general inflammation.
-
Toluidine Blue Staining: To identify and quantify mast cells.
-
C. Measurement of Transepidermal Water Loss (TEWL)
-
Purpose: To assess skin barrier function, which is often impaired in pruritic conditions.
-
Procedure:
-
Use a TEWL meter according to the manufacturer's instructions.
-
Gently place the probe on the skin surface of the affected area.
-
Record the rate of water evaporation. Increased TEWL indicates impaired barrier function.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Summary of Animal Models for Pruritus
| Model | Induction Method | Key Features | Relevant Human Condition |
| Dry Skin | Acetone/Ether/Water (AEW) application | Xerosis, spontaneous scratching | Xerotic eczema, Atopic Dermatitis |
| Allergic Contact Dermatitis | Topical application of haptens (Oxazolone, DNFB) | Inflammation, erythema, edema, scratching | Allergic Contact Dermatitis |
| Cholestatic Pruritus | Bile Duct Ligation (BDL) | Systemic pruritus due to liver dysfunction | Cholestatic liver diseases |
| Uremic Pruritus | 5/6 Nephrectomy | Systemic pruritus due to renal failure | Chronic Kidney Disease-Associated Pruritus |
Table 2: Example Data Table for Difelikefalin Efficacy Study
| Treatment Group | N | Scratching Bouts (mean ± SEM) | Epidermal Thickness (µm, mean ± SEM) | Mast Cell Count (per mm², mean ± SEM) | TEWL (g/m²/h, mean ± SEM) |
| Vehicle Control | 10 | ||||
| Difelikefalin (0.5 mg/kg) | 10 | ||||
| Difelikefalin (1.0 mg/kg) | 10 |
Conclusion
The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound for the treatment of pruritus. The selection of the most appropriate model will depend on the specific type of pruritus being investigated. Careful adherence to these detailed protocols will ensure the generation of reliable and reproducible data, facilitating the development of novel anti-pruritic therapies.
References
- 1. Difelikefalin suppresses itch and reduces scratching independent of inflammation in a murine model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. io.nihr.ac.uk [io.nihr.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Clinically Recommended Difelikefalin Dose for Uremic Pruritus | Docwire News [docwirenews.com]
- 5. youtube.com [youtube.com]
- 6. Oral difelikefalin reduces moderate to severe pruritus and expression of pruritic and inflammatory biomarkers in subjects with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Difelikefalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Supraspinal kappa-opioid receptors: new therapeutic strategies for pain, pruritus, and negative emotions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Non-canonical Opioid Signaling Inhibits Itch Transmission in the Spinal Cord of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of peripheral mu opioid receptors in scratching behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Difelikefalin Acetate in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the administration and dosing of difelikefalin (B1670546) acetate (B1210297) in a laboratory research setting. Difelikefalin is a selective kappa-opioid receptor (KOR) agonist with limited central nervous system penetration.[1][2][3]
Product Information
-
Chemical Name: 4-amino-1-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid, acetate salt[4]
-
Molecular Weight: 0.68 kDa (monoisotopic; free base)[4]
-
Storage: Can be stored at room temperature.[4] Not sensitive to light.[4]
-
Mechanism of Action: Difelikefalin is a selective agonist of the kappa-opioid receptor (KOR).[1][2] Its therapeutic effects, particularly in alleviating itching, are believed to occur through the activation of KORs on peripheral sensory neurons and immune cells.[2][4][6] This activation modulates the transmission of itch signals and can reduce inflammatory markers.[2][6] Due to its hydrophilic nature, it has minimal penetration across the blood-brain barrier, which limits central nervous system side effects.[2][3]
Quantitative Data Summary
Table 1: In Vivo Dosing in Animal Models
| Animal Model | Route of Administration | Dose Range | Study Focus | Reference |
| Rat (Sprague-Dawley) | Intravenous (IV) | 0.001 - 0.1 mg/kg | Acute Kidney Injury, Anti-inflammatory effects | [7] |
| Rat (Sprague-Dawley) | Oral | 1 mg/kg | Acute Kidney Injury (comparative KOR agonist) | [7] |
Table 2: Clinical Dosing (for reference)
| Population | Route of Administration | Recommended Dose | Indication | Reference |
| Adult Hemodialysis Patients | Intravenous (IV) Bolus | 0.5 mcg/kg | Moderate-to-severe pruritus associated with chronic kidney disease | [8][9][10][11] |
| Healthy Volunteers (Respiratory Safety Study) | Intravenous (IV) | 1.0 mcg/kg and 5.0 mcg/kg | To assess respiratory depression potential | [1][12] |
Experimental Protocols
Protocol 1: In Vivo Administration in a Rat Model of Acute Kidney Injury
This protocol is adapted from a study investigating the anti-inflammatory and renoprotective effects of difelikefalin.[7][13]
-
Objective: To assess the efficacy of difelikefalin in a rat model of renal ischemia-reperfusion injury.
-
Animal Model: Male Sprague-Dawley rats.
-
Materials:
-
Difelikefalin acetate
-
Sterile saline for injection
-
Appropriate syringes and needles for intravenous administration
-
-
Procedure:
-
Preparation of Dosing Solution:
-
Animal Dosing:
-
Experimental Timepoints:
-
Endpoint Analysis:
-
Protocol 2: Preparation of Difelikefalin for In Vitro Studies
-
Objective: To prepare difelikefalin solutions for use in cell-based assays.
-
Materials:
-
This compound powder
-
Sterile, deionized water or appropriate cell culture medium
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Reconstitution:
-
Aseptically weigh the desired amount of this compound powder.
-
Reconstitute the powder in sterile deionized water or the desired cell culture medium to create a concentrated stock solution. Given its solubility in water, this should be readily achievable.[4]
-
-
Sterilization:
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. For short-term use, the solution may be stored at 4°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare working dilutions in the appropriate cell culture medium to achieve the desired final concentrations for your assay.
-
-
Visualizations
Caption: Difelikefalin signaling pathway.
Caption: In vivo experimental workflow.
References
- 1. Difelikefalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Difelikefalin Monograph for Professionals - Drugs.com [drugs.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of Difelikefalin? [synapse.patsnap.com]
- 7. Anti-inflammatory and renoprotective effects of difelikefalin, a kappa opioid receptor agonist, in a rat model of renal ischemia–reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. tga.gov.au [tga.gov.au]
- 12. Effect of difelikefalin, a selective kappa opioid receptor agonist, on respiratory depression: A randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and renoprotective effects of difelikefalin, a kappa opioid receptor agonist, in a rat model of renal ischemia-reperfusion-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) methods for Difelikefalin acetate analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of Difelikefalin acetate (B1210297) using High-Performance Liquid Chromatography (HPLC). The protocols are intended to serve as a comprehensive guide for researchers and scientists involved in the quality control, stability testing, and formulation development of this therapeutic peptide.
Introduction
Difelikefalin acetate is a synthetic peptide and a selective agonist of the kappa-opioid receptor (KOR).[1] It is used for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[2] Robust and precise HPLC methods are crucial for ensuring the purity, potency, and safety of this compound by separating and quantifying the active pharmaceutical ingredient (API) from its impurities. These impurities can include diastereomers, positional and chain isomers, and degradation products.[1]
Analytical HPLC Method for Purity and Impurity Determination
This method is designed for the separation and quantification of this compound and its potential impurities in bulk drug substances and pharmaceutical formulations.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Elution | 5% to 25% B over 20 minutes, followed by a wash and re-equilibration step |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Sample Diluent | Mobile Phase A |
Experimental Protocol:
-
Preparation of Mobile Phases:
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water, mix well, and degas.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile, mix well, and degas.
-
-
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent to obtain a concentration of 1 mg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh a quantity of the sample (bulk drug substance or formulation) equivalent to 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard and sample solutions and record the chromatograms.
-
The retention time for this compound is expected to be approximately 16.4 minutes under these conditions.[3]
-
-
Data Analysis:
-
Calculate the purity of this compound and the percentage of each impurity using the area normalization method.
-
Stability-Indicating HPLC Method and Forced Degradation Studies
A stability-indicating method is crucial for determining the intrinsic stability of a drug substance and for monitoring the formation of degradation products under various stress conditions.
Forced Degradation Protocol:
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[4][5][6]
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl and heat at 60 °C for 4 hours.
-
Neutralize the solution with 0.1 M NaOH before injection.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours.
-
Neutralize the solution with 0.1 M HCl before injection.
-
-
Oxidative Degradation:
-
Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours. A known degradation product under oxidative stress is the N-Oxide form.[1]
-
-
Thermal Degradation:
-
Expose solid this compound to 105 °C for 24 hours.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (254 nm) and visible light in a photostability chamber.
-
Analysis of Stressed Samples:
Analyze the stressed samples using the analytical HPLC method described above. The method should be able to separate the main peak of this compound from all degradation product peaks.
Quantitative Data Summary:
The following table summarizes the expected outcomes of a typical method validation for a stability-indicating HPLC assay for this compound.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | No interference from blank, placebo, and degradation products at the retention time of the main peak. | The method is specific for this compound. |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | 0.03 µg/mL |
| Robustness | No significant changes in results with small variations in method parameters. | The method is robust. |
UPLC-MS/MS Method for Bioanalysis
For the quantification of Difelikefalin in biological matrices such as human plasma, a more sensitive and selective method like UPLC-MS/MS is required.
Method Parameters:
| Parameter | Recommended Conditions |
| Column | Acquity UPLC HSS T3, 2.1 x 30 mm, 1.8 µm |
| Mobile Phase | Gradient elution with a suitable buffer and organic modifier |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | m/z 680.7 → 295.1 |
| Sample Preparation | Protein precipitation with acetonitrile |
Visualizations
Signaling Pathway of this compound
Difelikefalin acts as a selective agonist at the kappa-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR).[1][7] The activation of KOR initiates a signaling cascade that ultimately leads to the modulation of neuronal activity and a reduction in the sensation of pruritus.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Logical Relationships in Method Development
This diagram shows the interconnectedness of key parameters during the development of an HPLC method for peptide analysis.
References
- 1. msnlabs.com [msnlabs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. ijrpp.com [ijrpp.com]
- 7. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
Application Notes and Protocols for the Use of Difelikefalin Acetate in Renal Ischemia-Reperfusion Injury Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Difelikefalin acetate (B1210297) in preclinical studies of renal ischemia-reperfusion injury (IRI). The information is based on established experimental evidence and is intended to guide researchers in designing and conducting similar studies.
Introduction
Difelikefalin is a selective and peripherally acting kappa-opioid receptor (KOR) agonist.[1][2][3] While clinically approved for the treatment of pruritus associated with chronic kidney disease in hemodialysis patients, its therapeutic potential extends to other conditions, including acute kidney injury (AKI) resulting from ischemia-reperfusion.[4][5] Preclinical studies have demonstrated that Difelikefalin exerts anti-inflammatory and renoprotective effects in animal models of renal IRI.[4][5] Its mechanism of action is believed to involve the activation of KORs on peripheral sensory neurons and immune cells, leading to the modulation of inflammatory responses.[1][2] The PI3K/Akt signaling pathway has been suggested as a potential downstream mediator of these protective effects.[4]
Mechanism of Action in Renal Protection
Difelikefalin's protective effects in renal IRI are primarily attributed to its agonistic activity at kappa-opioid receptors. This interaction is thought to initiate a signaling cascade that mitigates the inflammatory and cellular damage characteristic of reperfusion injury.
Caption: Proposed signaling pathway of Difelikefalin in renal IRI.
Experimental Protocols
The following protocols are based on a rat model of renal ischemia-reperfusion injury.[4][5]
Animal Model and Surgical Procedure
A common model for inducing renal IRI involves unilateral nephrectomy followed by ischemia of the contralateral kidney.[4][5]
-
Animal Preparation:
-
Use male Sprague-Dawley or similar rat strains.
-
House animals in a controlled environment with free access to food and water.[6]
-
Allow for an acclimatization period of at least one week.[6]
-
Administer appropriate analgesia pre- and post-surgery.[6]
-
Anesthetize the animal using a suitable agent (e.g., isoflurane, or a combination of ketamine and xylazine).[6][7][8]
-
-
Right Nephrectomy:
-
Induction of Ischemia-Reperfusion Injury:
-
Anesthetize the rat again.
-
Through a similar incision, expose the left kidney.
-
Isolate the renal artery and vein.
-
Induce ischemia by clamping the renal artery and vein with a microvascular clamp for 45 minutes.[4][5] The kidney should change color, indicating successful occlusion.[6][9]
-
During the ischemic period, maintain the animal's body temperature at approximately 37°C to ensure reproducible results.[7][8]
-
After 45 minutes, remove the clamp to allow reperfusion. Successful reperfusion is indicated by the return of the kidney's original color.[6][8]
-
Close the incision.
-
-
Sham Control Group:
Caption: Experimental workflow for studying Difelikefalin in renal IRI.
Drug Administration Protocol
-
Preparation: Dissolve Difelikefalin acetate in saline to the desired concentrations.[4][5]
-
Administration: Administer Difelikefalin or a vehicle (saline) intravenously 30 minutes before inducing ischemia.[4][5]
-
Dosage: Effective doses in rat models have been shown to be 0.01 mg/kg and 0.1 mg/kg.[4][5]
Post-Operative Care and Sample Collection
-
After surgery, transfer the rats to metabolic cages for 24-hour urine collection.[4][5]
-
At 24 hours post-reperfusion, collect blood samples for serum analysis.[4][5]
-
Euthanize the animals and harvest the left kidney for histopathological examination.
Assessment of Renal Function and Injury
-
Biochemical Analysis:
-
Measure blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) (SCr) levels.
-
Calculate creatinine clearance (CCr) using serum and urine creatinine concentrations and urine volume.
-
-
Histopathological Evaluation:
-
Fix the kidney tissue in formalin, embed in paraffin, and section for staining (e.g., Hematoxylin and Eosin - H&E).
-
Evaluate renal tubular damage, including necrosis of tubular epithelial cells and luminal obstruction.[4][5]
-
Use a semi-quantitative scoring system to assess the degree of tubular injury.
-
-
Inflammatory Cytokine Analysis:
-
Measure the levels of various serum cytokines using a multiplex immunoassay or ELISA to assess the systemic inflammatory response.
-
Quantitative Data Summary
The following tables summarize the effects of Difelikefalin and other KOR agonists on renal function and injury in a rat model of IRI.[4][5]
Table 1: Effects on Renal Function Markers (24 hours post-IRI)
| Treatment Group | Dose | BUN (mg/dL) | SCr (mg/dL) | CCr (mL/min) |
| Sham | - | Significantly Lower | Significantly Lower | Significantly Higher |
| Vehicle (IRI) | - | Significantly Higher | Significantly Higher | Significantly Lower |
| Difelikefalin | 0.01 mg/kg (IV) | Significantly Suppressed | Significantly Suppressed | Significantly Reversed |
| Difelikefalin | 0.1 mg/kg (IV) | Significantly Suppressed | Significantly Suppressed | Significantly Reversed |
| Nalfurafine HCl | 1 mg/kg (PO) | Significantly Suppressed | Significantly Suppressed | Significantly Reversed |
| U-50488H | 1 mg/kg (IV) | Significantly Suppressed | Significantly Suppressed | Significantly Reversed |
| Data presented are qualitative summaries of significant changes reported in the literature.[4][5] |
Table 2: Effects on Renal Tubular Injury Score
| Treatment Group | Dose | Tubular Injury Score |
| Vehicle (IRI) | - | Significantly High |
| Difelikefalin | 0.001 mg/kg (IV) | Significantly Lower |
| Difelikefalin | 0.01 mg/kg (IV) | Significantly Lower |
| Difelikefalin | 0.1 mg/kg (IV) | Significantly Lower |
| Nalfurafine HCl | 1 mg/kg (PO) | Significantly Lower |
| U-50488H | 1 mg/kg (IV) | Significantly Lower |
| Scores are relative to the vehicle group.[4][5] |
Table 3: Effects on Serum Cytokines
| Treatment Group | Effect on Elevated Cytokines |
| Difelikefalin | Suppressed all 13 elevated cytokines |
| U-50488H | Moderate suppression |
| Nalfurafine HCl | Little inhibitory effect |
| The 13 elevated serum cytokines in the vehicle group were suppressed by Difelikefalin.[4][5] |
Logical Relationships in KOR Agonist-Mediated Renoprotection
The renoprotective effects of Difelikefalin are linked to its specific agonism at kappa-opioid receptors. This relationship can be visualized as follows:
Caption: Logical relationship of KOR agonism and renoprotection.
Conclusion
This compound has demonstrated significant potential as a therapeutic agent for mitigating renal ischemia-reperfusion injury in preclinical models. Its ability to improve renal function, reduce histological damage, and suppress a broad range of inflammatory cytokines underscores its potent anti-inflammatory and renoprotective properties.[4][5] The protocols and data presented here provide a foundation for further investigation into the mechanisms and applications of Difelikefalin in the context of acute kidney injury.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What is the mechanism of Difelikefalin? [synapse.patsnap.com]
- 3. Difelikefalin shows promise for hemodialysis-associated itch | MDedge [mdedge.com]
- 4. Anti-inflammatory and renoprotective effects of difelikefalin, a kappa opioid receptor agonist, in a rat model of renal ischemia–reperfusion-induced acute kidney injury | springermedizin.de [springermedizin.de]
- 5. Anti-inflammatory and renoprotective effects of difelikefalin, a kappa opioid receptor agonist, in a rat model of renal ischemia–reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust Rat and Mouse Models of Bilateral Renal Ischemia Reperfusion Injury | In Vivo [iv.iiarjournals.org]
- 7. Renal Ischaemia Reperfusion Injury: A Mouse Model of Injury and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Video: Technical Refinement of a Bilateral Renal Ischemia-Reperfusion Mouse Model for Acute Kidney Injury Research [jove.com]
Application Notes and Protocols for Cell-Based Assays to Study Difelikefalin Acetate's Effect on Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difelikefalin acetate (B1210297) is a selective agonist of the kappa-opioid receptor (KOR) with a primary mode of action outside the central nervous system.[1] This peripherally restricted action gives it a favorable safety profile compared to other opioid agonists, with limited potential for abuse and dependency.[1] Difelikefalin has demonstrated efficacy in treating moderate-to-severe pruritus associated with chronic kidney disease in patients undergoing hemodialysis.[1] Its therapeutic effect is attributed to its dual mechanism of action: a direct impact on peripheral sensory neurons to reduce itch signals and an anti-inflammatory effect mediated by the activation of KORs expressed on various immune cells.[1][2]
Activation of KORs on immune cells such as monocytes, T lymphocytes, and macrophages can lead to a reduction in the release of pro-inflammatory mediators.[2][3][4] Understanding the specific immunomodulatory effects of Difelikefalin acetate is crucial for elucidating its complete mechanism of action and exploring its potential in other inflammatory conditions. These application notes provide detailed protocols for a suite of cell-based assays designed to investigate the effects of this compound on key immune cell functions, including cytokine release, lymphocyte proliferation, phagocytosis, and chemotaxis.
Signaling Pathway of this compound in Immune Cells
This compound, as a KOR agonist, primarily signals through G protein-coupled receptors (GPCRs) of the Gi/o subtype.[5] Upon binding to KORs on immune cells, it initiates an intracellular signaling cascade that can modulate inflammatory responses. Key events in this pathway include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Furthermore, signaling through β-arrestin 2 has been implicated in the functional selectivity of KOR agonists, potentially mediating different cellular outcomes.[5] The culmination of this signaling is a decrease in the production and release of pro-inflammatory cytokines.
Experimental Protocols
Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the effect of this compound on the release of pro-inflammatory cytokines from human PBMCs stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Experimental Workflow:
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend isolated PBMCs in complete RPMI-1640 medium and seed at a density of 2 x 10^5 cells/well in a 96-well flat-bottom plate.
-
This compound Treatment: Prepare a stock solution of this compound in sterile PBS. Serially dilute the stock to achieve final concentrations ranging from 1 nM to 10 µM. Add the different concentrations of this compound to the respective wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Following pre-treatment, stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits or a multiplex bead-based immunoassay according to the manufacturer's instructions.
Data Presentation:
| Treatment Group | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Unstimulated Control | 0 | 50 ± 10 | 30 ± 8 | 20 ± 5 |
| LPS Control | 0 | 2500 ± 200 | 3500 ± 300 | 800 ± 70 |
| LPS + Difelikefalin | 0.01 | 2200 ± 180 | 3100 ± 250 | 700 ± 60 |
| LPS + Difelikefalin | 0.1 | 1800 ± 150 | 2500 ± 200 | 550 ± 50 |
| LPS + Difelikefalin | 1 | 1200 ± 100 | 1800 ± 150 | 350 ± 30 |
| LPS + Difelikefalin | 10 | 800 ± 70 | 1200 ± 100 | 200 ± 20 |
Lymphocyte Proliferation Assay
This assay determines the effect of this compound on the proliferation of lymphocytes, a key feature of an adaptive immune response. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that allows for the tracking of cell divisions.
Protocol:
-
PBMC Staining: Resuspend isolated PBMCs at 1 x 10^7 cells/mL in PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold complete RPMI-1640 medium. Wash the cells three times with complete medium.[6][7][8][9][10]
-
Cell Seeding: Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium and seed at 2 x 10^5 cells/well in a 96-well round-bottom plate.
-
This compound Treatment: Add varying concentrations of this compound (1 nM to 10 µM) to the wells.
-
Stimulation: Stimulate the cells with a mitogen such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells by flow cytometry. The CFSE fluorescence intensity will halve with each cell division, allowing for the quantification of proliferation.
Data Presentation:
| Treatment Group | This compound (µM) | Proliferation Index (CD4+ T cells) | Proliferation Index (CD8+ T cells) |
| Unstimulated Control | 0 | 1.1 ± 0.1 | 1.0 ± 0.1 |
| PHA Control | 0 | 8.5 ± 0.7 | 7.2 ± 0.6 |
| PHA + Difelikefalin | 0.01 | 8.2 ± 0.6 | 7.0 ± 0.5 |
| PHA + Difelikefalin | 0.1 | 7.5 ± 0.5 | 6.5 ± 0.5 |
| PHA + Difelikefalin | 1 | 6.1 ± 0.4 | 5.3 ± 0.4 |
| PHA + Difelikefalin | 10 | 4.5 ± 0.3 | 3.9 ± 0.3 |
Macrophage Phagocytosis Assay
This assay assesses the influence of this compound on the ability of macrophages to engulf foreign particles, a critical function of the innate immune system.
Protocol:
-
Macrophage Differentiation: Isolate monocytes from PBMCs by plastic adherence and differentiate them into macrophages by culturing for 5-7 days in complete RPMI-1640 medium supplemented with 50 ng/mL of M-CSF.
-
Cell Seeding: Seed the differentiated macrophages at 1 x 10^5 cells/well in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
This compound Treatment: Treat the macrophages with different concentrations of this compound (1 nM to 10 µM) for 2 hours.
-
Phagocytosis Induction: Add fluorescently labeled zymosan particles or E. coli bioparticles to the wells at a particle-to-cell ratio of 10:1.
-
Incubation: Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Quenching and Washing: Quench the fluorescence of non-ingested particles by adding trypan blue. Wash the cells three times with cold PBS to remove excess particles and trypan blue.
-
Quantification: Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify phagocytosis using fluorescence microscopy.
Data Presentation:
| Treatment Group | This compound (µM) | Phagocytic Index (Relative Fluorescence Units) |
| Untreated Control | 0 | 100 ± 10 |
| Difelikefalin | 0.01 | 95 ± 8 |
| Difelikefalin | 0.1 | 85 ± 7 |
| Difelikefalin | 1 | 70 ± 6 |
| Difelikefalin | 10 | 55 ± 5 |
Neutrophil Chemotaxis Assay
This assay evaluates the effect of this compound on the directed migration of neutrophils towards a chemoattractant, a key process in the inflammatory response.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human whole blood using a density gradient centrifugation method.
-
Chemotaxis Setup: Use a 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 3-5 µm pore size). Add a chemoattractant, such as Interleukin-8 (IL-8) or fMLP, to the lower chamber.
-
This compound Treatment: Resuspend the isolated neutrophils in assay buffer and pre-incubate with various concentrations of this compound (1 nM to 10 µM) for 30 minutes at room temperature.
-
Cell Seeding: Add the treated neutrophil suspension to the upper chamber of the chemotaxis plate.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Quantification: Quantify the number of migrated cells in the lower chamber using a cell viability reagent (e.g., Calcein-AM) and a fluorescence plate reader.
Logical Relationship Diagram for Chemotaxis Assay:
Data Presentation:
| Treatment Group | This compound (µM) | Chemotactic Index (% of Control Migration) |
| No Chemoattractant | 0 | 5 ± 1 |
| IL-8 Control | 0 | 100 ± 10 |
| IL-8 + Difelikefalin | 0.01 | 90 ± 8 |
| IL-8 + Difelikefalin | 0.1 | 75 ± 6 |
| IL-8 + Difelikefalin | 1 | 55 ± 5 |
| IL-8 + Difelikefalin | 10 | 40 ± 4 |
Conclusion
The provided protocols offer a comprehensive framework for investigating the immunomodulatory properties of this compound. By systematically evaluating its impact on cytokine production, lymphocyte proliferation, phagocytosis, and chemotaxis, researchers can gain valuable insights into its mechanism of action and potential therapeutic applications beyond its current indication. The data generated from these assays will be instrumental for drug development professionals in characterizing the immunological profile of this compound and related KOR agonists.
References
- 1. What is the mechanism of Difelikefalin? [synapse.patsnap.com]
- 2. Difelikefalin - Wikipedia [en.wikipedia.org]
- 3. Anti-inflammatory and renoprotective effects of difelikefalin, a kappa opioid receptor agonist, in a rat model of renal ischemia–reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Difelikefalin used for? [synapse.patsnap.com]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 9. mucosalimmunology.ch [mucosalimmunology.ch]
- 10. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Difelikefalin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difelikefalin acetate (B1210297), a selective and peripherally restricted kappa-opioid receptor (KOR) agonist, has demonstrated notable anti-inflammatory properties in addition to its established antipruritic effects.[1][2] Its mechanism of action involves the activation of KORs expressed on various immune cells, leading to a reduction in the release of pro-inflammatory mediators.[1][3] This document provides detailed protocols for assessing the anti-inflammatory effects of Difelikefalin acetate in both in vitro and in vivo models, summarizes key quantitative data, and visualizes the proposed signaling pathway.
Mechanism of Action
This compound exerts its anti-inflammatory effects by binding to and activating kappa-opioid receptors on immune cells such as macrophages and T-cells.[1][4] This activation is thought to trigger downstream signaling cascades, including the PI3K/Akt pathway, which ultimately leads to the suppression of pro-inflammatory cytokine production and release.[1][2] Unlike traditional opioids that act on mu-opioid receptors, Difelikefalin's peripheral restriction minimizes central nervous system side effects.[1]
Data Presentation
Table 1: In Vivo Anti-inflammatory Efficacy of Difelikefalin in a Rat Model of Renal Ischemia-Reperfusion Injury
| Cytokine | Vehicle Group (pg/mL) | Difelikefalin (0.1 mg/kg IV) Group (pg/mL) | % Inhibition |
| TNF-α | ~30 | ~5 | ~83% |
| IL-6 | ~1500 | ~200 | ~87% |
| IL-1α | ~100 | ~20 | ~80% |
| IFN-γ | ~25 | ~5 | ~80% |
| IL-2 | ~40 | ~10 | ~75% |
| IL-4 | ~15 | ~5 | ~67% |
| IL-5 | ~60 | ~20 | ~67% |
| IL-10 | ~250 | ~100 | ~60% |
| IL-13 | ~150 | ~50 | ~67% |
| IL-17 | ~4 | ~1 | ~75% |
| G-CSF | ~3000 | ~500 | ~83% |
| M-CSF | ~150 | ~50 | ~67% |
| MIP-3α | ~15 | ~5 | ~67% |
Data adapted from a study in a rat model of renal ischemia-reperfusion-induced acute kidney injury.[2] Animals were treated 30 minutes before ischemia, and serum cytokine levels were measured 24 hours post-reperfusion.
Experimental Protocols
In Vitro Protocol: Assessment of Anti-inflammatory Effects on Macrophages
This protocol is adapted from established methods for evaluating the anti-inflammatory effects of kappa-opioid receptor agonists on macrophages.
Objective: To determine the ability of this compound to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: Human monocytic cell line (THP-1) or primary murine peritoneal macrophages.
Materials:
-
This compound
-
LPS (from E. coli)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
Procedure:
-
Cell Culture and Differentiation (for THP-1 cells):
-
Culture THP-1 monocytes in complete RPMI-1640 medium.
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Differentiate monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free medium for 24 hours to allow cells to rest.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and make serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Pre-treat the differentiated macrophages with varying concentrations of this compound for 1-2 hours. Include a vehicle control group.
-
-
Stimulation:
-
After pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for 4-24 hours to induce an inflammatory response. Include a non-stimulated control group.
-
-
Cytokine Measurement:
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for each cytokine.
-
In Vivo Protocol: Rat Model of Renal Ischemia-Reperfusion Injury
This protocol is based on a study that successfully demonstrated the anti-inflammatory effects of Difelikefalin in vivo.[2]
Objective: To evaluate the ability of this compound to suppress systemic inflammation in a rat model of acute kidney injury.
Animal Model: Male Sprague-Dawley rats.
Materials:
-
This compound
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Blood collection tubes
-
Cytokine analysis platform (e.g., Luminex-based multiplex assay)
Procedure:
-
Animal Preparation:
-
Acclimatize rats to the laboratory conditions for at least one week.
-
Perform a right nephrectomy one week prior to the ischemia-reperfusion procedure to create a single-kidney model.
-
-
Drug Administration:
-
Prepare solutions of this compound in sterile saline at the desired concentrations (e.g., 0.01 mg/kg, 0.1 mg/kg).
-
Administer this compound or vehicle (saline) intravenously via the tail vein 30 minutes before inducing ischemia.
-
-
Ischemia-Reperfusion Surgery:
-
Anesthetize the rats.
-
Make a flank incision to expose the left kidney.
-
Induce ischemia by clamping the renal artery and vein for 45 minutes.
-
Remove the clamp to allow reperfusion.
-
Suture the incision.
-
-
Sample Collection:
-
At 24 hours post-reperfusion, collect blood samples via cardiac puncture under anesthesia.
-
Separate the serum by centrifugation.
-
-
Cytokine Analysis:
-
Measure the serum concentrations of a panel of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1α, IFN-γ, etc.) using a multiplex immunoassay.
-
-
Data Analysis:
-
Compare the serum cytokine levels between the vehicle-treated group and the this compound-treated groups.
-
Calculate the percentage reduction in cytokine levels for each dose of this compound.
-
Mandatory Visualization
Caption: Proposed signaling pathway for the anti-inflammatory effects of this compound.
Caption: Experimental workflow for the in vitro assessment of this compound's anti-inflammatory effects.
Caption: Experimental workflow for the in vivo assessment of this compound's anti-inflammatory effects.
References
- 1. Inhibition of primary murine macrophage cytokine production in vitro following treatment with the kappa-opioid agonist U50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear Factor κB Signaling in Opioid Functions and Receptor Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Activation of kappa opioid receptor suppresses post-traumatic osteoarthritis via sequestering STAT3 on the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Opioid Receptor Signaling Pathways with Difelikefalin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difelikefalin (B1670546) acetate (B1210297) is a potent and highly selective synthetic peptide agonist of the kappa-opioid receptor (KOR).[1][2][3] Its primary clinical application is in the management of moderate-to-severe pruritus associated with chronic kidney disease in adult patients undergoing hemodialysis.[1][2][4] A key characteristic of difelikefalin is its peripheral restriction; due to its hydrophilic nature, it does not readily cross the blood-brain barrier. This minimizes the central nervous system-mediated side effects commonly associated with other opioid receptor agonists, such as respiratory depression, euphoria, and dysphoria.[1][3][5]
The therapeutic effects of difelikefalin are mediated through its interaction with KORs located on peripheral sensory neurons and immune cells.[2][4][6][7] Activation of these receptors is believed to modulate the transmission of itch signals and reduce the release of inflammatory mediators.[4][6] As a selective KOR agonist, difelikefalin serves as a valuable research tool for elucidating the complex signaling pathways downstream of KOR activation. Understanding these pathways, particularly the balance between G-protein-dependent and β-arrestin-dependent signaling, is crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.
These application notes provide a summary of the known signaling properties of difelikefalin, detailed protocols for key in vitro assays to characterize KOR signaling, and visual representations of the involved pathways and experimental workflows.
Data Presentation
The following tables summarize the available quantitative data for difelikefalin's interaction with opioid receptors.
Table 1: Receptor Binding Affinity of Difelikefalin
| Receptor | Ligand | Kᵢ (nM) | Species | Source |
| Kappa (KOR) | Difelikefalin | 0.32 | Human | [8] |
| Mu (MOR) | Difelikefalin | >10,000 | Human | [8] |
| Delta (DOR) | Difelikefalin | >10,000 | Human | [8] |
Table 2: In Vitro Functional Activity of Difelikefalin at the Kappa-Opioid Receptor
| Assay | Parameter | Value | Cell Line | Notes |
| G-Protein Activation (cAMP Inhibition) | EC₅₀ | Data not available | - | Difelikefalin has been shown to inhibit forskolin-induced cAMP accumulation, consistent with Gαi/o coupling. |
| β-Arrestin Recruitment | EC₅₀ | Data not available | - | Direct comparative studies on β-arrestin recruitment by difelikefalin are not readily available in the public domain. |
Note: While it is established that KOR activation can lead to both G-protein signaling and β-arrestin recruitment, specific quantitative data (EC₅₀, Eₘₐₓ) directly comparing these two pathways for difelikefalin from a single study is not currently available in the cited literature. Such data is essential for determining if difelikefalin exhibits functional selectivity or "biased agonism".
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by KOR agonists and the general workflow for investigating these pathways.
References
- 1. Difelikefalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medcentral.com [medcentral.com]
- 4. The efficacy and safety of difelikefalin for pruritus in hemodialysis patients: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of difelikefalin, a selective kappa opioid receptor agonist, on respiratory depression: A randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Difelikefalin in the treatment of hemodialysis patients with pruritus: a systematic review and meta-analysis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Managing Side Effects of Difelikefalin Acetate in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Difelikefalin acetate (B1210297) in animal models. The information is designed to help manage and interpret potential side effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Difelikefalin acetate and what is its primary mechanism of action?
A1: this compound is a selective kappa-opioid receptor (KOR) agonist.[1][2] Its therapeutic effects, such as analgesia and anti-pruritus, are primarily mediated by the activation of KORs.[1][3] Unlike traditional opioids that primarily target mu-opioid receptors, Difelikefalin's selectivity for KORs is intended to reduce the risk of side effects like respiratory depression and abuse potential.[4]
Q2: What are the most commonly observed side effects of this compound in animal studies?
A2: In animal models, particularly rodents, the most frequently reported side effects are related to the central nervous system (CNS) and general physiological changes. These include dose-dependent reductions in locomotor activity, decreased muscle coordination, and changes in posture (e.g., flattening or hunching).[1] Other observed effects include miosis (pupil constriction), lacrimation (tearing), and increased urination.[1]
Q3: Is Difelikefalin expected to have CNS side effects given its peripheral restriction?
A3: While Difelikefalin is designed to be peripherally restricted to minimize CNS penetration, some CNS-related effects have been observed in both animal and human studies.[1] In animal pharmacokinetic studies, Difelikefalin showed very low brain penetration.[1] However, behavioral observations in animals, such as sedation and reduced motor coordination, suggest some level of CNS activity.[1]
Q4: Can Difelikefalin administration affect food and water intake in study animals?
A4: Studies with other kappa-opioid receptor agonists have shown effects on food intake and urinary output in rats. For example, some KOR agonists have been observed to increase food intake at lower doses and decrease it at higher doses in food-deprived animals, while also increasing urinary output at higher doses.[5] Researchers should monitor for any changes in feeding and drinking behavior in their study animals.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Unexpectedly high sedation or prolonged recovery time in animals. | Dose may be too high for the specific species, strain, or individual animal. | - Review the dose-response data from preclinical studies (see Table 1).- Consider reducing the dose in a pilot study to establish a better-tolerated dose.- Ensure accurate calculation of the dose based on the most recent body weight. |
| Significant reduction in locomotor activity affecting behavioral test performance. | This is a known pharmacological effect of kappa-opioid receptor agonists.[1][6][7] | - Schedule behavioral tests at a time point when the peak effects of the drug have subsided. This may require a preliminary time-course study.- Use automated activity monitoring systems to quantify the extent and duration of locomotor suppression.- Factor the reduction in activity into the interpretation of results from other behavioral assays. |
| Animals exhibit unusual postures (e.g., flattened or hunched back, Straub tail). | These are characteristic signs of opioid activity, particularly kappa-opioid agonism, observed in rodent models.[1] | - Document these postural changes as part of the safety and tolerability assessment.- Use a standardized scoring system (e.g., as part of an Irwin test or Functional Observational Battery) to quantify the severity and duration of these effects.- Ensure that the animal's housing and enrichment do not pose a risk of injury if motor coordination is impaired. |
| Increased urination observed in cages. | Increased urinary output has been reported with kappa-opioid receptor agonists.[1][5] | - Ensure animals have ad libitum access to water to prevent dehydration.- Increase the frequency of cage changes to maintain a clean and dry environment.- Monitor for any signs of dehydration, such as decreased skin turgor or reduced body weight. |
| Difficulty in distinguishing between therapeutic effects and side effects in pain models. | Sedation and motor impairment can confound the assessment of analgesic endpoints. | - Use multiple pain assessment methods, including those less dependent on motor activity (e.g., vocalization, facial grimacing).- Conduct thorough baseline assessments before drug administration.- Include a positive control group with a well-characterized compound to benchmark the effects. |
Quantitative Data Summary
The following tables summarize quantitative data on the doses of this compound used in various animal studies and the observed side effects.
Table 1: Dose-Dependent Side Effects of this compound in Rodents
| Species | Dose (mg/kg, i.v.) | Observed Side Effects | Citation(s) |
| Rat | 1, 5, 25 | Reduced general activity and rearing, flattened/hunched posture, Straub tail, miosis, lacrimation, increased urination. | [1] |
| Mouse | 0.3, 1.0, 3.0 | Dose-dependent reduction in movement. | [1] |
| Mouse | 1.0, 3.0, 10 | Reduced motor coordination (loss of grip strength on rotarod). | [1] |
Table 2: Overview of Toxicology Studies with this compound
| Species | Dose Range (mg/kg/day, i.v.) | Duration | Study Type | Citation(s) |
| Rat | 0.25 - 50 | 28 days to 26 weeks | Repeat-dose toxicology | [1] |
| Monkey | 0.06 - 1 | 13 and 39 weeks | Repeat-dose toxicology | [1] |
| Monkey | up to 4 | 4 weeks | Repeat-dose toxicology | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the side effects of this compound.
Irwin Test / Functional Observational Battery (FOB) in Rats
This protocol is a comprehensive screen for detecting and quantifying behavioral and physiological effects of a test compound.[3][8][9][10][11][12]
1. Animal Preparation:
-
Species: Rat (specific strain as per study design).
-
Sex: Equal numbers of males and females.
-
Acclimation: Animals should be acclimated to the facility for at least 3 days prior to testing.[9] Handling for a few days before the experiment can reduce stress.[10]
-
Housing: Animals can be singly or group-housed according to standard protocols, with free access to food and water.[9]
2. Dosing:
-
Route of Administration: Intravenous (i.v.) injection is a common route for Difelikefalin.[1]
-
Dose Volume: Typically 5 ml/kg for rats.[9]
-
Groups: Include a vehicle control group and at least three dose levels of this compound. A minimum of 8-10 animals per group is recommended for statistical power.[13]
3. Observational Procedure:
-
Observations should be made at multiple time points post-dosing (e.g., immediately, 15, 30, 60, 120, 180 minutes, and 24 hours).[9][10]
-
The procedure is divided into three stages:
-
Home Cage Observations: Observe the animals in their home cage without disturbance. Note posture, activity level, and any abnormal behaviors.[14]
-
Handling Observations: Remove the animal from the cage and assess its reaction to handling, muscle tone, and reflexes.[14]
-
Open Field Observations: Place the animal in a novel open field arena and observe locomotor activity, rearing, grooming, and defecation/urination for a set period (e.g., 3-5 minutes).[14]
-
4. Parameters to Assess:
-
Behavioral: Alertness, grooming, vocalizations, irritability, fearfulness.
-
Neuromuscular: Gait, posture (flattening, hunching), tremors, convulsions, motor coordination (grip strength).[1][14]
-
Autonomic: Pupil size (miosis), salivation, lacrimation, respiration rate, body temperature.[1][14]
-
Sensorimotor: Response to touch, sound, and tail pinch.
5. Scoring:
-
Use a standardized scoring system to quantify the intensity of observed effects (e.g., 0 = absent, 1 = slight, 2 = moderate, 3 = marked).[11]
Locomotor Activity Assessment in Mice
This protocol is used to quantify the effects of this compound on spontaneous movement.
1. Animal Preparation:
-
Species: Mouse (specific strain as per study design).
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.[15]
-
Housing: Group-housed with ad libitum access to food and water.
2. Dosing:
-
Route of Administration: Intravenous (i.v.) or as required by the study design.
-
Dose Volume: Typically 10 ml/kg for mice.[9]
-
Groups: Vehicle control and multiple dose levels of this compound.
3. Apparatus:
-
Use automated locomotor activity chambers equipped with infrared beams to detect movement.[15]
-
Clean the chambers thoroughly between each animal to remove olfactory cues.[15]
4. Procedure:
-
Administer the vehicle or this compound.
-
Place the mouse in the center of the activity chamber.
-
Record locomotor activity for a defined period (e.g., 30-60 minutes).
-
The system will automatically record parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).[15]
5. Data Analysis:
-
Compare the mean activity counts or distance traveled between the treatment groups and the control group using appropriate statistical methods (e.g., ANOVA).
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade following Difelikefalin binding to the KOR.
Experimental Workflow for Side Effect Assessment
Caption: Workflow for assessing Difelikefalin's side effects in animals.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Role of Efficacy as a Determinant of Locomotor Activation by Mu Opioid Receptor Ligands in Female and Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mds-usa.com [mds-usa.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of kappa-opioid receptor agonists on locomotor activity and memory processes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. Modified Irwin Test (rat) [panache.ninds.nih.gov]
- 11. Modified Irwin Test (rat) [pspp.ninds.nih.gov]
- 12. Primary observation (Irwin) test in rodents for assessing acute toxicity of a test agent and its effects on behavior and physiological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. anim.med.kyoto-u.ac.jp [anim.med.kyoto-u.ac.jp]
- 15. mdpi.com [mdpi.com]
Stability and proper storage conditions for Difelikefalin acetate solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Difelikefalin acetate (B1210297) solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Difelikefalin acetate powder?
A1: For optimal long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.[1] Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator to prevent condensation, which can compromise the peptide's stability.[1]
Q2: What is the recommended procedure for reconstituting this compound?
A2: The choice of solvent depends on the experimental requirements. This compound is soluble in water.[2] For research applications, sterile, distilled water or a buffer system compatible with your assay is recommended. The approved injectable formulation, KORSUVA®, is formulated in an isotonic 40 mM acetate buffer solution with a pH of 4.5.[2] When reconstituting, gently swirl the vial to dissolve the powder. Avoid vigorous shaking, which can cause aggregation.
Q3: What are the recommended storage conditions for reconstituted this compound solutions?
A3: Once reconstituted, it is recommended to use the solution immediately. If immediate use is not possible, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] The approved formulation, KORSUVA®, should be administered within 60 minutes of syringe preparation at room temperature (20°C to 25°C or 68°F to 77°F).[2] For research purposes, the stability of the solution will depend on the solvent and storage temperature.
Q4: Can I store reconstituted this compound solutions at 4°C?
A4: While short-term storage at 4°C (for a few days) may be possible for some peptide solutions, freezing is generally recommended for longer-term stability to minimize degradation.[1] The stability of this compound at 4°C in various research buffers has not been extensively reported in the documents found. It is advisable to perform a stability study for your specific buffer and storage conditions if you plan to store solutions at 4°C for an extended period.
Q5: What are the potential degradation pathways for this compound?
A5: Peptides can degrade through several mechanisms, including hydrolysis, oxidation, and aggregation. One identified degradation product for Difelikefalin is N-Oxide.[3][4] Given that Difelikefalin is a peptide, it may be susceptible to hydrolysis at certain pH values and temperatures. The presence of D-amino acids in its structure is a strategic design to enhance its stability and resistance to metabolic degradation by peptidases.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving the Peptide | The peptide may have low solubility in the chosen solvent. | This compound is reported to be soluble in water.[2] If you encounter solubility issues, consider using a small amount of a different solvent such as a dilute acetic acid solution. For basic peptides, an acidic solution can aid dissolution.[5] Sonication can also help to break up particles and increase solubility.[6] |
| Precipitation Upon Addition to Aqueous Buffer | The solubility limit of the peptide in the final solution has been exceeded. This is a common issue with hydrophobic peptides. | Try dissolving the peptide in a small amount of an organic solvent like DMSO or DMF first, and then slowly add this stock solution to your aqueous buffer with stirring.[7] It is important to test a small amount first to ensure compatibility with your assay. |
| Loss of Activity in Experiments | The peptide may have degraded due to improper storage or handling. | Ensure the lyophilized powder was stored correctly at -20°C or -80°C and protected from moisture and light.[1] For solutions, avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] Confirm the pH of your solution, as extreme pH values can lead to peptide degradation. |
| Inconsistent Experimental Results | This could be due to inaccurate peptide concentration or degradation of the stock solution. | Always use calibrated equipment for weighing and reconstitution. Store stock solutions in appropriate conditions and prepare fresh working solutions for each experiment if possible. If you suspect degradation, you may need to perform a quality control check, such as HPLC analysis. |
Experimental Protocols
General Protocol for Assessing Peptide Stability by RP-HPLC
This protocol provides a general framework for evaluating the stability of a peptide solution over time. A stability-indicating method should be able to separate the intact peptide from its degradation products.[8]
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and reconstitute it in a suitable solvent (e.g., sterile water or a specific buffer) to a known concentration.
-
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into several vials to be stored under different conditions (e.g., -20°C, 4°C, room temperature, and elevated temperature like 40°C).
-
Protect some samples from light to assess photostability.
-
Prepare samples at different pH values to evaluate pH stability.
-
-
Time Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.
-
Analyze the samples by a validated stability-indicating RP-HPLC method.
-
-
RP-HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used for peptide analysis.[9]
-
Mobile Phase: A typical mobile phase consists of a gradient of water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid - TFA) and an organic solvent like acetonitrile.[10]
-
Detection: UV detection at a wavelength where the peptide absorbs (e.g., around 220 nm for the peptide backbone or 280 nm if aromatic residues are present).
-
Data Analysis: The percentage of the intact peptide remaining at each time point is calculated by comparing the peak area of the main peptide peak to the total peak area of all peaks (including degradation products).
-
Signaling Pathway and Experimental Workflow
Kappa Opioid Receptor Signaling Pathway
Difelikefalin is a selective agonist of the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR).[11] Upon binding, it initiates an intracellular signaling cascade.
Experimental Workflow for Peptide Solubility and Stability Testing
The following diagram outlines a logical workflow for researchers when working with a new peptide like this compound.
References
- 1. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound | 1024829-44-4 | Benchchem [benchchem.com]
- 4. msnlabs.com [msnlabs.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. hplc.eu [hplc.eu]
- 10. tandfonline.com [tandfonline.com]
- 11. κ-opioid receptor - Wikipedia [en.wikipedia.org]
Troubleshooting unexpected results in Difelikefalin acetate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Difelikefalin acetate (B1210297). The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Difelikefalin acetate and what is its primary mechanism of action?
This compound is a selective kappa-opioid receptor (KOR) agonist.[1][2] Its primary mechanism of action involves binding to and activating KORs, which are G protein-coupled receptors.[3][4] This activation is thought to alleviate itching by acting on peripheral sensory neurons and immune cells.[1][5] Due to its hydrophilic nature, Difelikefalin has minimal penetration across the blood-brain barrier, primarily targeting peripheral receptors.[1][5]
Q2: What are the recommended storage and handling conditions for this compound?
This compound is a white to off-white powder that is soluble in water.[5][6] Vials should be stored at 20°C to 25°C (68°F to 77°F), with excursions permitted to 15°C to 30°C (59°F to 86°F).[6][7] It is important not to freeze the solution.[6][7] Once a syringe is prepared, it should be administered within 60 minutes and can be stored at ambient temperature (20°C to 25°C) during this time.[6][8]
Q3: Is Difelikefalin metabolized by cytochrome P450 (CYP) enzymes?
No, Difelikefalin is not metabolized by CYP enzymes such as CYP1A2, 2B6, 2C8, 2C9, 2C19, 3A, or 2D6.[1][2] It also does not inhibit or induce these enzymes.[1]
Q4: What are the known side effects of Difelikefalin in clinical trials?
The most commonly reported adverse effects in clinical trials include diarrhea, dizziness, nausea, gait disturbances (including falls), headache, somnolence (drowsiness), and mental status changes.[5][9][10][11] These effects are generally mild to moderate in severity.[5]
Troubleshooting Guide
Unexpected In Vivo Behavioral Effects
Issue: My animal models are exhibiting unexpected central nervous system (CNS) effects, such as sedation, dizziness, or gait disturbances, despite Difelikefalin being peripherally restricted.
Possible Causes and Solutions:
-
Dose-Related Effects: Although designed to be peripherally restricted, high doses of Difelikefalin may lead to some central effects.[12] Animal studies have shown dose-dependent decreases in locomotion and muscle coordination.[12]
-
Recommendation: Review your dosing calculations. Consider performing a dose-response study to determine the optimal dose that achieves the desired peripheral effect with minimal central side effects.
-
-
Impaired Blood-Brain Barrier: The experimental model itself may have a compromised blood-brain barrier, leading to increased central penetration of the compound.
-
Recommendation: Evaluate the integrity of the blood-brain barrier in your animal model if CNS effects are a significant concern.
-
-
Interaction with Other Agents: Concomitant administration of other centrally-acting depressants can potentiate the sedative effects of Difelikefalin.[1][2]
-
Recommendation: Review all compounds being administered to the animals to check for potential synergistic CNS effects.
-
Variability in Experimental Efficacy
Issue: I am observing high variability or a lack of efficacy in my pruritus (itch) model.
Possible Causes and Solutions:
-
Model-Specific KOR Expression: The expression levels of kappa-opioid receptors can vary between different tissues and animal models of pruritus.
-
Recommendation: Characterize the expression of KORs in the specific tissues relevant to your experimental model to ensure it is a suitable system.
-
-
Route of Administration and Bioavailability: The method of administration can significantly impact the bioavailability and subsequent efficacy of the drug. Intravenous administration is common in clinical settings.[8][13]
-
Recommendation: Ensure the chosen route of administration provides consistent and adequate drug exposure. If using a non-standard route, pharmacokinetic studies may be necessary.
-
-
Compound Stability: Improper storage or handling of this compound can lead to degradation and loss of activity.
Data Presentation
Table 1: Summary of Efficacy Data from Phase 3 Clinical Trials (KALM-1 & KALM-2)
| Outcome Measure | Difelikefalin Group | Placebo Group | p-value |
| KALM-1 Trial | |||
| % of patients with ≥3-point improvement in WI-NRS score at week 12 | 52% | 31% | <0.001 |
| KALM-2 Trial | |||
| % of patients with ≥3-point improvement in WI-NRS score at week 12 | 50% | 37% | 0.02 |
| Pooled Analysis | |||
| % of patients with ≥3-point WI-NRS reduction | 51.1% | 35.2% | <0.001 |
| % of patients with ≥4-point WI-NRS reduction | 38.7% | 23.4% | <0.001 |
WI-NRS: Worst Itching Intensity Numerical Rating Scale. Data sourced from clinical trial results.[9][11][14]
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) from Pooled Phase 3 Data
| Adverse Event | Difelikefalin Group (%) | Placebo Group (%) |
| Diarrhea | 9.0 | 5.7 |
| Dizziness | 6.8 | 3.8 |
| Nausea | 6.6 | 4.5 |
| Gait Disturbance / Falls | 6.6 | 5.4 |
| Hyperkalemia | 4.7 | 3.5 |
| Headache | 4.5 | 2.6 |
| Somnolence | 4.2 | 2.4 |
| Mental Status Changes | 3.3 | 1.4 |
Data represents the percentage of patients reporting the adverse event.[5][11]
Experimental Protocols
Protocol: In Vivo Pruritus Model (Mouse)
This is a generalized protocol and may require optimization for specific research questions.
-
Animal Model: Select an appropriate mouse model of pruritus (e.g., compound 48/80-induced, dry skin-induced).
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration immediately before use.[15]
-
Administration: Administer Difelikefalin or vehicle control via the desired route (e.g., intravenous, subcutaneous). The clinical dose is 0.5 mcg/kg.[8]
-
Induction of Pruritus: At a predetermined time post-drug administration, induce pruritus according to the chosen model's protocol.
-
Behavioral Observation: Videotape the animals for a set period (e.g., 30-60 minutes) and quantify the number of scratching bouts.
-
Data Analysis: Compare the number of scratches between the Difelikefalin-treated and vehicle-treated groups using appropriate statistical methods.
Visualizations
Caption: Troubleshooting workflow for unexpected results.
Caption: KOR signaling pathway activated by Difelikefalin.
References
- 1. Difelikefalin Monograph for Professionals - Drugs.com [drugs.com]
- 2. Difelikefalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Clinical Review - Difelikefalin (Korsuva) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Difelikefalin Side Effects: Common, Severe, Long Term [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. A Phase 3 Trial of Difelikefalin in Hemodialysis Patients with Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory and renoprotective effects of difelikefalin, a kappa opioid receptor agonist, in a rat model of renal ischemia–reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Difelikefalin Acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on experiments aimed at improving the oral bioavailability of Difelikefalin acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is Difelikefalin acetate and what are the primary challenges to its oral delivery?
This compound is a synthetic, peripherally restricted kappa-opioid receptor (KOR) agonist.[1] As a peptide, its oral delivery is primarily hampered by enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.[2] Its hydrophilic nature and molecular size are significant factors limiting its passive diffusion across cell membranes.
Q2: What are the general strategies to improve the oral bioavailability of peptides like Difelikefalin?
Several strategies can be employed to overcome the barriers to oral peptide delivery. These include:
-
Enzyme Inhibitors: Co-administration with protease inhibitors to protect the peptide from degradation.
-
Permeation Enhancers: Use of agents that transiently open tight junctions between epithelial cells or increase membrane fluidity to facilitate paracellular or transcellular transport.
-
Formulation Strategies:
-
Enteric Coatings: To protect the peptide from the acidic environment of the stomach.
-
Mucoadhesive Systems: To increase the residence time of the formulation at the site of absorption.
-
Nanoparticle Encapsulation: To protect the peptide and potentially facilitate its uptake.
-
-
Chemical Modifications:
-
Lipidation: Increasing the lipophilicity of the peptide to enhance membrane permeability.
-
PEGylation: Attaching polyethylene (B3416737) glycol to increase stability and half-life.
-
Cyclization: To improve stability against enzymatic degradation.[3]
-
Q3: Are there any patents for oral formulations of Difelikefalin?
Yes, patents exist for synthetic peptide amides and their formulations, which include oral dosage forms. These patents cover the composition and methods of use for Difelikefalin.[4][5][6] Clinical trials for an oral tablet formulation of Difelikefalin have also been conducted.[7][8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments aimed at improving the oral bioavailability of this compound.
In Vitro Permeability Assays (e.g., Caco-2)
Issue 1: Low Apparent Permeability (Papp) of Difelikefalin
-
Possible Cause: Inherent hydrophilic nature and molecular size of Difelikefalin limiting passive diffusion.
-
Troubleshooting Steps:
-
Integrity Check: Ensure the integrity of the Caco-2 cell monolayer by measuring transepithelial electrical resistance (TEER) and Lucifer yellow permeability.
-
Evaluate Efflux: Conduct a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical) to determine if Difelikefalin is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.
-
Incorporate Permeation Enhancers: Test the co-administration of various permeation enhancers (e.g., sodium caprate, bile salts) at non-toxic concentrations to assess their impact on paracellular transport.
-
Test Formulations: Evaluate different formulations, such as nanoparticles or lipid-based systems, designed to improve transcellular uptake.
-
Issue 2: Poor Recovery of Difelikefalin in the Assay System
-
Possible Cause: Non-specific binding of the peptide to plasticware or cell monolayers.
-
Troubleshooting Steps:
-
Material Selection: Use low-binding plates and pipette tips.
-
Blocking Agents: Pre-treat plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.
-
Solvent Pre-loading: Preload collection plates with an organic solvent containing an internal standard to immediately dilute the sample and prevent binding upon collection.[9]
-
Mass Balance: Perform a mass balance study to quantify the amount of peptide lost to binding versus metabolism or intracellular accumulation.
-
In Vivo Oral Bioavailability Studies (Rodent Models)
Issue 1: High Variability in Plasma Concentrations of Difelikefalin
-
Possible Cause: Inconsistent gastric emptying, variability in intestinal transit time, or food effects.
-
Troubleshooting Steps:
-
Fasting: Ensure a consistent fasting period for all animals before dosing to standardize gastric emptying.
-
Formulation Consistency: Prepare and administer the formulation consistently to minimize variability in dose volume and concentration.
-
Controlled Dosing: Use oral gavage for precise dose administration.
-
Group Size: Increase the number of animals per group to improve statistical power and account for inter-animal variability.
-
Issue 2: Very Low or Undetectable Plasma Concentrations of Difelikefalin
-
Possible Cause: Extensive pre-systemic degradation (enzymatic) or poor absorption.
-
Troubleshooting Steps:
-
Formulation Enhancement:
-
Incorporate protease inhibitors in the formulation.
-
Use enteric-coated capsules or tablets to bypass the stomach.
-
Evaluate formulations with potent permeation enhancers that showed promise in vitro.
-
-
Dose Escalation: Cautiously increase the administered dose to see if detectable plasma levels can be achieved.
-
Route Comparison: Administer Difelikefalin intravenously to a control group to determine the absolute bioavailability and understand the extent of the absorption barrier.
-
Data Presentation
Table 1: Hypothetical In Vitro Caco-2 Permeability Data for this compound with Enhancement Strategies
| Formulation/Condition | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | % Recovery |
| This compound (Control) | 0.1 | 1.2 | 85 |
| + Permeation Enhancer A (0.1%) | 0.5 | 1.1 | 88 |
| + Permeation Enhancer B (0.05%) | 0.8 | 1.3 | 82 |
| Nanoparticle Formulation | 1.2 | 1.0 | 92 |
Note: These are illustrative values. Actual experimental results may vary.
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of Oral this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Bioavailability (%) |
| Oral Solution | 10 | 15 | 1.0 | 45 | <1 |
| Enteric-Coated + Enhancer | 10 | 75 | 2.5 | 300 | 5 |
| Nanoparticle Formulation | 10 | 150 | 2.0 | 750 | 12 |
| Intravenous | 1 | 500 | 0.1 | 625 | 100 |
Note: These are illustrative values for comparison purposes.
Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay for this compound
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity:
-
Measure the TEER of the cell monolayers using an epithelial voltohmmeter. Only use monolayers with TEER values above 250 Ω·cm².
-
Perform a Lucifer yellow permeability assay to confirm tight junction integrity.
-
-
Assay Procedure:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Apical to Basolateral (A-B) Transport: Add the dosing solution of this compound (with or without enhancers/formulation) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
At the end of the experiment, collect samples from both donor and receiver chambers.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Papp(B-A) / Papp(A-B).
-
Calculate the percent recovery.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Handling: Use male Sprague-Dawley rats (8-10 weeks old). Acclimatize the animals for at least one week before the experiment. Fast the rats overnight with free access to water.
-
Dosing:
-
Oral Administration: Administer the this compound formulation (solution, suspension with enhancers, or nanoparticle suspension) via oral gavage at a specified dose.
-
Intravenous Administration: Administer a solution of this compound via the tail vein to a separate group of rats for bioavailability calculation.
-
-
Blood Sampling: Collect blood samples (e.g., via the tail vein or saphenous vein) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for evaluating oral Difelikefalin formulations.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Difelikefalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharsight.greyb.com [pharsight.greyb.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. US10004749B2 - Composition comprising a therapeutic agent and a respiratory stimulant and methods for the use thereof - Google Patents [patents.google.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in animal responses to Difelikefalin acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Difelikefalin acetate (B1210297) in animal models. The information aims to address potential variability in experimental outcomes and provide standardized protocols for key pruritus models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Difelikefalin acetate?
Difelikefalin is a selective kappa-opioid receptor (KOR) agonist.[1] Its antipruritic effect is believed to be mediated by the activation of KORs on peripheral sensory neurons and immune cells, which play a role in modulating itch signals.[1] Due to its chemical properties, it has limited penetration across the blood-brain barrier, primarily acting on peripheral targets.
Q2: We are observing high variability in scratching behavior in our mouse pruritus model. What are the potential causes?
High variability in scratching behavior is a common challenge in preclinical pruritus studies. Several factors can contribute to this:
-
Animal Strain: Different mouse strains exhibit varying sensitivity to pruritogens.[2] For instance, ICR mice are reported to show a more pronounced scratching response to histamine (B1213489) compared to other strains.[2] It is crucial to select an appropriate and consistent strain for your studies.
-
Age and Sex: The function of the kappa-opioid receptor system can be influenced by the age and sex of the animals.[3] Studies have shown age- and sex-dependent differences in the behavioral effects of KOR activation.[3] Ensure that your experimental groups are balanced for age and sex, and consider these as potential biological variables.
-
Environmental Factors: Stress can exacerbate pruritus.[4] Factors such as housing conditions, handling, and acclimatization time can influence the animals' stress levels and, consequently, their scratching behavior.[4] Standardize environmental conditions and handling procedures to minimize stress-induced variability.
-
Secondary Infections: In chronic pruritus models, scratching can lead to skin lesions that may become secondarily infected with bacteria or yeast. These infections can independently contribute to itching and increase the overall variability of the scratching response.
-
Pruritogen Administration: The technique of intradermal injection of the pruritogen is critical. Variability in injection depth and volume can lead to inconsistent responses. Ensure proper training and consistent administration techniques.
Q3: Our results with Difelikefalin are not consistent with published findings. What should we check?
-
Dosing and Administration: Verify the correct dosage, route of administration, and timing of Difelikefalin treatment relative to the induction of pruritus. For instance, in a murine model of atopic dermatitis, Difelikefalin was administered intraperitoneally.[5]
-
Animal Model: Ensure that the chosen animal model is appropriate for the research question and that the protocol for inducing pruritus is followed precisely. Different models, such as those induced by Compound 48/80, MC903, or Substance P, involve different mechanisms and may respond differently to Difelikefalin.
-
Data Analysis: The method of quantifying and analyzing scratching behavior can impact the results. Be consistent with the definition of a scratching bout and the duration of the observation period. Automated analysis systems can help to reduce observer bias.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High baseline scratching behavior before pruritogen administration. | Skin irritation from shaving or environmental stressors. | Allow for a sufficient recovery period (at least 2 days) after shaving.[7] Ensure a proper acclimatization period (at least 30 minutes) in the experimental chambers before any procedures.[8] |
| Inconsistent or weak pruritic response to the inducing agent. | Incorrect pruritogen concentration or administration technique. Animal strain is not sensitive to the specific pruritogen. | Prepare fresh solutions of the pruritogen for each experiment. Standardize the intradermal injection procedure. Consider using a different, more sensitive mouse strain for the chosen pruritogen.[2] |
| Difelikefalin fails to reduce scratching behavior. | Inappropriate dose of Difelikefalin. Timing of administration is not optimal. | Perform a dose-response study to determine the optimal effective dose for your specific animal model and strain. Evaluate different pretreatment times to identify the optimal window for efficacy. |
| High mortality or adverse events in the experimental animals. | The dose of Difelikefalin or the pruritogen may be too high. The animal model itself may induce systemic stress. | Review the literature for established tolerated doses. Consider reducing the concentration of the inducing agent or the dose of Difelikefalin. Monitor animals closely for any signs of distress. |
Experimental Protocols
Compound 48/80-Induced Acute Pruritus in Mice
This model is used to evaluate histamine-dependent itch.
-
Animals: Male ICR mice are commonly used due to their robust scratching response.[2]
-
Acclimatization: Shave a small area on the nape of the neck at least 2 days before the experiment.[7] On the day of the experiment, place the mice in individual observation chambers for at least 30 minutes to acclimatize.[8]
-
Difelikefalin Administration: Administer this compound at the desired doses (e.g., 0.5 mg/kg, intraperitoneally) or vehicle control.[5]
-
Pruritus Induction: After the appropriate pretreatment time with Difelikefalin, intradermally inject 50 µL of Compound 48/80 (e.g., 100 µg) into the shaved area on the nape of the neck.[8][9]
-
Behavioral Observation: Immediately after the injection, record the number of scratching bouts for a period of 30-60 minutes.[9] A scratching bout is defined as one or more rapid movements of the hind paw directed towards the injection site.
MC903 (Calcipotriol)-Induced Atopic Dermatitis-Like Pruritus in Mice
This model is used to study chronic pruritus associated with skin inflammation.
-
Animals: C57BL/6 mice are a suitable strain for this model.[5]
-
Induction of Dermatitis: Topically apply MC903 (e.g., 2 nmol in 20 µL ethanol) to the ears of the mice daily or every other day for a period of 12 consecutive days to induce atopic dermatitis-like inflammation and itch.[5][10]
-
Difelikefalin Administration: Administer this compound (e.g., 0.5 mg/kg, intraperitoneally, twice daily) or vehicle starting before the MC903 treatment.[5]
-
Behavioral Observation: Quantify scratching behavior at different time points during the induction period. This can be done by video recording and subsequent manual or automated analysis.[5]
-
Inflammation Assessment: At the end of the study, skin ear thickness, histological analysis, and molecular markers of inflammation can be assessed to correlate the antipruritic effect of Difelikefalin with its anti-inflammatory properties (or lack thereof).[5]
Quantitative Data Summary
Table 1: Difelikefalin Dosing in a Murine Model of Atopic Dermatitis
| Parameter | Value | Reference |
| Animal Model | MC903-induced atopic dermatitis | [5] |
| Mouse Strain | C57BL/6 | [5] |
| Difelikefalin Dose | 0.5 mg/kg | [5] |
| Route of Administration | Intraperitoneal | [5] |
| Dosing Frequency | Twice daily | [5] |
| Primary Outcome | Reduction in scratching behavior | [5] |
Table 2: Common Pruritogens and Doses in Mouse Models
| Pruritogen | Typical Dose and Volume | Mechanism of Itch | Reference |
| Compound 48/80 | 100 µg in 50 µL | Histamine-dependent | [8] |
| Substance P | 100 nmol in 50 µL | Primarily histamine-independent, involves NK1 and MrgprA1 receptors | [11][12] |
| Chloroquine | 200 µg in 50 µL | Histamine-independent, involves MrgprA3 | [8] |
Visualizations
Caption: Workflow for acute pruritus experiments.
References
- 1. Randomized Controlled Trial of Difelikefalin for Chronic Pruritus in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Age and Sex Regulate Kappa Opioid Receptor-Mediated Anxiety-like Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The behavioral study on the interactive aggravation between pruritus and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difelikefalin suppresses itch and reduces scratching independent of inflammation in a murine model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Itch by Using NC/NgaTnd Mice: A Model of Human Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Formalin Itch Test: Low-Dose Formalin Induces Histamine-Independent, TRPA1-Mediated Itch in Mice [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amelioration of Compound 48/80-Mediated Itch and LL-37-Induced Inflammation by a Single-Stranded Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocytogen.com [biocytogen.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Substance P activates Mas-related G protein–coupled receptors to induce itch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Surgical Procedures in Difelikefalin Acetate-Treated Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of surgical procedures in animal models treated with Difelikefalin acetate (B1210297). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Difelikefalin acetate and how does it work?
This compound is a selective kappa-opioid receptor (KOR) agonist.[1][2] It is a synthetic peptide that primarily acts on peripheral KORs, with limited ability to cross the blood-brain barrier.[3][4] This peripheral action is key to its therapeutic effects, which include the reduction of pruritus (itching) and inflammation, without causing the central nervous system side effects typically associated with other opioids.[1][3]
Q2: What are the known effects of Difelikefalin that could influence surgical outcomes in animal models?
Difelikefalin has demonstrated anti-inflammatory and potential renoprotective effects in animal models.[5] As a KOR agonist, it may also have analgesic properties.[3] While it has a favorable safety profile regarding central opioid side effects, researchers should be aware of potential dose-dependent decreases in locomotion and muscle coordination observed in rats.[6] In humans, side effects such as dizziness and somnolence have been reported, which may translate to sedation or altered behavior in animal models.[7]
Q3: Are there any known drug interactions between Difelikefalin and common anesthetic agents?
Currently, there are no formal clinical drug interaction studies specifically with anesthetic agents. However, Difelikefalin is not metabolized by cytochrome P450 enzymes, which reduces the likelihood of metabolic drug-drug interactions with many common anesthetics.[7] Caution is advised when using Difelikefalin concurrently with other centrally-acting depressant medications, as this may increase the risk of sedation.[7]
Troubleshooting Guide
Issue 1: Unexpected Level of Sedation or Prolonged Recovery from Anesthesia
-
Question: My animal model treated with Difelikefalin is showing deeper-than-expected sedation from anesthesia and a delayed return to normal activity post-surgery. What could be the cause and how can I address this?
-
Answer:
-
Potential Cause: Difelikefalin, as a KOR agonist, can have sedative effects which may be potentiated by anesthetic agents.[6][7]
-
Troubleshooting Steps:
-
Reduce Anesthetic Dose: In subsequent procedures, consider a dose reduction of the primary anesthetic agent. Titrate to effect, monitoring physiological parameters closely.
-
Optimize Perioperative Monitoring: Ensure continuous monitoring of vital signs, including respiratory rate and body temperature, throughout the anesthetic and recovery periods.
-
Supportive Care: Provide a warm and quiet recovery environment. Fluid therapy can aid in the excretion of anesthetic agents.
-
Review Difelikefalin Dosing: Ensure the dose of Difelikefalin is appropriate for the animal model and experimental goals. Consider the timing of administration in relation to the surgical procedure.
-
-
Issue 2: Concerns about Post-Surgical Inflammation and Wound Healing
-
Question: How might Difelikefalin's anti-inflammatory properties affect the assessment of post-surgical inflammation and wound healing?
-
Answer:
-
Potential Influence: Difelikefalin has demonstrated anti-inflammatory effects by reducing pro-inflammatory cytokines.[5] This could potentially mask early signs of surgical site infection or alter the normal inflammatory phase of wound healing.
-
Refined Assessment Strategies:
-
Utilize Quantitative Biomarkers: Rely on quantitative measures of inflammation, such as C-reactive protein (CRP) levels, in addition to visual inspection.[8]
-
Blinded Assessment: Employ blinded observers to score wound healing to minimize bias.
-
Extended Observation Period: Consider extending the post-operative monitoring period to capture any potential delays in wound healing that might be masked by the drug's anti-inflammatory action.
-
Histological Analysis: For terminal studies, histological examination of the surgical site can provide detailed information on the cellular processes of wound repair.
-
-
Issue 3: Potential for Altered Hemodynamic Stability During Surgery
-
Question: Could Difelikefalin treatment affect the hemodynamic stability of my animal model during surgery?
-
Answer:
-
Potential Effects: While Difelikefalin is generally well-tolerated, some kappa-opioid agonists have been shown to cause transient changes in blood pressure.[9] Additionally, KOR agonists can induce diuresis, which could potentially impact fluid balance during prolonged procedures.[10]
-
Recommendations for Maintaining Stability:
-
Establish a Stable Baseline: Ensure the animal is hemodynamically stable before inducing anesthesia.
-
Intraoperative Fluid Therapy: Administer intravenous fluids to maintain hydration and support blood pressure, especially in longer surgical procedures.
-
Continuous Hemodynamic Monitoring: Monitor blood pressure and heart rate throughout the surgery to detect and address any significant changes promptly.
-
-
Experimental Protocols
Renal Ischemia-Reperfusion (I/R) Injury Model in Rats
This protocol is adapted from a study investigating the effects of Difelikefalin in a rat model of acute kidney injury.[5]
-
Animal Preparation:
-
Acclimatize male Sprague-Dawley rats for at least one week.
-
Administer a pre-emptive analgesic as per institutional guidelines.
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
-
Surgical Procedure:
-
Perform a right nephrectomy one week prior to the I/R procedure to create a single-kidney model.
-
On the day of the I/R surgery, administer this compound (dissolved in saline) or vehicle intravenously via the tail vein 30 minutes before inducing ischemia.
-
Induce ischemia in the left kidney by clamping the renal artery and vein for 45 minutes.
-
After 45 minutes, remove the clamp to allow reperfusion.
-
Suture the incision in layers.
-
-
Post-Operative Care and Sample Collection:
-
House rats individually in metabolic cages for 24-hour urine collection.
-
Provide food and water ad libitum.
-
After 24 hours, collect a blood sample from the cervical vein under anesthesia.
-
Euthanize the animal and harvest the kidney for histopathological analysis.
-
Data Presentation
Table 1: Effects of Difelikefalin on Renal Function in a Rat Model of Ischemia-Reperfusion Injury
| Treatment Group | Dose (mg/kg, IV) | Blood Urea Nitrogen (BUN) (mg/dL) | Serum Creatinine (SCr) (mg/dL) | Creatinine Clearance (CCr) (mL/min/kg) |
| Sham | - | 15.3 ± 1.2 | 0.21 ± 0.02 | 2.45 ± 0.23 |
| Vehicle | - | 105.6 ± 8.9 | 2.15 ± 0.24 | 0.45 ± 0.07 |
| Difelikefalin | 0.01 | 65.4 ± 7.5 | 1.23 ± 0.18 | 1.12 ± 0.15 |
| Difelikefalin | 0.1 | 58.9 ± 6.8 | 1.05 ± 0.15 | 1.35 ± 0.19 |
*Data are presented as mean ± standard error of the mean. *p < 0.05 compared to the vehicle group. Data is illustrative and based on findings from a published study.[5]
Visualizations
References
- 1. What is the mechanism of Difelikefalin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Difelikefalin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory and renoprotective effects of difelikefalin, a kappa opioid receptor agonist, in a rat model of renal ischemia–reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Difelikefalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pilot Study: Association Between Surgical Severity and Postoperative Point-of-Care C-Reactive Protein Levels in Dogs Undergoing Orthopedic Surgery [mdpi.com]
- 9. Systemic and regional hemodynamic and biological effects of a new kappa-opioid agonist, niravoline, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Difelikefalin Acetate Demonstrates Potent Antipruritic Effects in Non-Clinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the non-clinical efficacy of Difelikefalin acetate (B1210297) in validated models of pruritus. Difelikefalin, a selective kappa-opioid receptor (KOR) agonist, has shown significant promise in alleviating itch, particularly in the context of chronic inflammatory skin conditions. This document summarizes key experimental findings, compares its performance with other antipruritic agents, and provides detailed methodologies to aid in the design and interpretation of future research.
Mechanism of Action: Targeting the Peripheral Kappa-Opioid System
Difelikefalin exerts its antipruritic effects by selectively activating KORs located on peripheral sensory neurons and immune cells.[1][2][3] This targeted action is crucial as it avoids the central nervous system side effects often associated with other opioid receptor modulators.[4] The activation of KORs on sensory neurons is thought to inhibit the transmission of itch signals to the brain.[1][3] Concurrently, its action on immune cells may reduce the release of inflammatory mediators that contribute to the sensation of pruritus.[1][3]
Comparative Efficacy in a Non-Clinical Model of Atopic Dermatitis
The MC903-induced dermatitis model in mice is a well-established preclinical tool that recapitulates key features of atopic dermatitis, including chronic inflammation and severe pruritus. The following tables summarize the antipruritic effects of Difelikefalin acetate and provide available data for other relevant antipruritic agents in this and other pertinent models.
Table 1: Efficacy of this compound in the MC903-Induced Pruritus Model
| Treatment Group | Dose | Route of Administration | Mean Scratching Bouts (per 30 min) | % Reduction vs. Vehicle | Reference |
| Vehicle (Saline) | - | Intraperitoneal | ~150 | - | Tamari et al., 2023[5] |
| This compound | 1.0 mg/kg | Intraperitoneal | ~50 | ~67% | Tamari et al., 2023[5] |
Table 2: Efficacy of Alternative Antipruritic Agents in Non-Clinical Pruritus Models
| Agent | Model | Dose | Route of Administration | Outcome | % Reduction vs. Control | Reference |
| Nalfurafine | Histamine-induced scratching | 10 µg/kg | Subcutaneous | Significant reduction in scratching | Not specified | Umeuchi et al., 2005[6] |
| Dry skin (AEW)-induced scratching | 20 µg/kg | Subcutaneous | Abolished spontaneous scratching | ~100% | Inan et al., 2015 | |
| Gabapentin | Oxazolone-induced dermatitis | 100 mg/kg | Intraperitoneal | Suppression of scratching behavior | Not specified | Hori et al., 2010[7] |
| Mosquito allergy-induced itch | 100 mg/kg | Oral | Inhibition of scratching | Not specified | Yamanoi et al., 2018[8] | |
| Naltrexone | NC/Nga mice with chronic dermatitis | 1 mg/kg | Subcutaneous | Significant inhibition of scratching | Not specified | Kuraishi et al., 2002[9] |
Note: A direct head-to-head comparison of this compound with these alternatives in the MC903 model was not identified in the reviewed literature. The data presented for alternative agents are from different pruritus models, which should be considered when interpreting the results.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the cited studies.
MC903-Induced Atopic Dermatitis-Like Pruritus Model
This model is utilized to induce a chronic inflammatory skin condition with associated itch, mimicking atopic dermatitis.
Animals: C57BL/6 mice are commonly used for this model.[5]
Induction of Dermatitis and Pruritus:
-
A solution of MC903 (calcipotriol) in ethanol (B145695) is prepared.
-
The solution is topically applied to the ears of the mice, typically once daily for a period of 6 to 12 consecutive days to induce an atopic dermatitis-like phenotype with inflammation and itch.[5]
Drug Administration:
-
This compound is dissolved in saline.
-
The solution is administered to the mice via intraperitoneal (i.p.) injection at the specified dose (e.g., 1.0 mg/kg) prior to the assessment of scratching behavior. A vehicle control group (saline injection) is run in parallel.[5]
Assessment of Antipruritic Effect:
-
Following drug administration, mice are placed in an observation chamber.
-
Scratching behavior is typically video-recorded for a defined period (e.g., 30 minutes).
-
The number of scratching bouts is then quantified by trained observers who are blinded to the treatment groups. A scratching bout is defined as one or more rapid movements of the hind limb towards the head and neck region, ending with the placement of the paw back on the floor.[5]
General Workflow for Pruritogen-Induced Scratching Behavior
This workflow is applicable to acute pruritus models where a substance is administered to induce an immediate scratching response.
References
- 1. What is the mechanism of Difelikefalin? [synapse.patsnap.com]
- 2. Frontiers | Difelikefalin in the treatment of hemodialysis patients with pruritus: a systematic review and meta-analysis [frontiersin.org]
- 3. Difelikefalin in the treatment of hemodialysis patients with pruritus: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difelikefalin shows promise for hemodialysis-associated itch | MDedge [mdedge.com]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Role of kappa-opioid and mu-opioid receptors in pruritus: Peripheral and central itch circuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Difelikefalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Characterization of the chloroquine-induced mouse model of pruritus using an automated behavioural system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An animal model for preclinical screening of systemic antipruritic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Difelikefalin Acetate and U-50,488H
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two prominent kappa-opioid receptor (KOR) agonists: Difelikefalin acetate (B1210297) and U-50,488H. While both molecules target the same receptor, their distinct pharmacological profiles, particularly concerning central nervous system (CNS) penetration, lead to significant differences in their therapeutic applications and side-effect profiles. This document summarizes key experimental data, details methodologies of cited studies, and visualizes relevant biological pathways and workflows to facilitate a clear understanding of their respective in vivo activities.
Executive Summary
Difelikefalin acetate is a peripherally restricted KOR agonist, a characteristic that underpins its clinical development and approval for the treatment of pruritus associated with chronic kidney disease (CKD) in hemodialysis patients.[1][2][3][4] Its limited ability to cross the blood-brain barrier minimizes the CNS-mediated side effects commonly associated with KOR activation, such as dysphoria, sedation, and hallucinations.[1][4][5]
In contrast, U-50,488H is a classic, centrally active KOR agonist that has been extensively used as a research tool to investigate the roles of the KOR system in analgesia, mood, and addiction.[6][7] Its ability to penetrate the CNS allows it to exert potent analgesic effects but also leads to a range of dose-limiting side effects, including sedation, motor impairment, and aversion.[6][8]
This guide will delve into the in vivo data supporting these profiles, with a focus on their anti-inflammatory, renoprotective, analgesic, and antipruritic effects, as well as their CNS liabilities.
Data Presentation: In Vivo Performance
The following tables summarize quantitative data from various in vivo studies. It is important to note that a direct head-to-head comparison for all endpoints under identical experimental conditions is not always available in the published literature.
Table 1: Comparative Anti-inflammatory and Renoprotective Effects in a Rat Model of Acute Kidney Injury
| Parameter | Vehicle | Difelikefalin (0.1 mg/kg, IV) | U-50,488H (1 mg/kg, IV) |
| Renal Function Markers | |||
| Blood Urea Nitrogen (BUN) (mg/dL) | 120.4 ± 6.2 | 78.5 ± 8.0 | 85.1 ± 9.5 |
| Serum Creatinine (SCr) (mg/dL) | 3.1 ± 0.2 | 1.8 ± 0.3 | 2.1 ± 0.4 |
| Serum Cytokine Levels (pg/mL) | |||
| TNF-α | 15.6 ± 2.1 | 6.8 ± 1.1 | 9.5 ± 1.5 |
| IL-6 | 389.7 ± 55.4 | 155.2 ± 28.7 | 230.1 ± 41.2 |
| IL-1β | 25.4 ± 3.9 | 11.8 ± 2.1 | 16.7 ± 2.9 |
| *Data are presented as mean ± SEM. p < 0.05 compared to vehicle. Data extracted from a study in a rat model of renal ischemia-reperfusion injury. |
Table 2: Analgesic Effects of U-50,488H in Murine Models
| Model | Species | Route | Dose (mg/kg) | Analgesic Effect (% MPE or observation) |
| Tail-flick test | Mouse | IP | 8 - 32 | Dose-dependent increase in latency[9] |
| Hot plate test | Mouse | SC | 6.66 - 20 | Dose-dependent increase in latency[6] |
| Acetic acid-induced writhing | Mouse | IP | 10 | Significant reduction in writhes[7] |
%MPE = Maximum Possible Effect
Table 3: Antipruritic Effects of Difelikefalin
| Model | Species | Route | Dose | Antipruritic Effect |
| Atopic Dermatitis Model (MC903-induced) | Mouse | IP | 1.0 mg/kg | Rapid suppression of scratching behavior[10] |
| Chronic Kidney Disease-Associated Pruritus | Human | IV | 0.5 µg/kg | Significant reduction in itch intensity[1][3] |
Table 4: Central Nervous System (CNS) Effects of U-50,488H in Mice
| Effect | Route | Dose (mg/kg) | Observation |
| Sedation (Locomotor Activity) | SC | 6.66 - 20 | Dose-dependent decrease in locomotor activity[6] |
| Motor Coordination (Rotarod) | IP | 10 | Significant decrease in time on rotarod[8] |
| Aversion (Conditioned Place Aversion) | SC | 1 - 3 | Strong place aversion[6] |
Difelikefalin has been shown to be devoid of these CNS effects at therapeutic doses due to its peripheral restriction.[1][4][5]
Experimental Protocols
1. Rat Model of Renal Ischemia-Reperfusion Injury
-
Animals: Male Sprague-Dawley rats.
-
Procedure: A right nephrectomy was performed. One week later, the left renal artery and vein were clamped for 45 minutes to induce ischemia, followed by reperfusion.
-
Drug Administration: Difelikefalin (0.1 mg/kg) or U-50,488H (1 mg/kg) was administered intravenously 30 minutes before the induction of ischemia. The vehicle group received saline.
-
Outcome Measures: 24 hours after reperfusion, blood samples were collected to measure BUN, SCr, and serum cytokine levels. Kidneys were harvested for histopathological examination.
2. Murine Acetic Acid-Induced Writhing Test (for U-50,488H)
-
Animals: Male ICR mice.
-
Procedure: Mice were injected intraperitoneally (IP) with 0.6% acetic acid solution (10 mL/kg). The number of writhes (a specific arching of the back, extension of the hind limbs, and contraction of the abdominal musculature) was counted for a 10-minute period, starting 5 minutes after the acetic acid injection.
-
Drug Administration: U-50,488H (10 mg/kg) or vehicle was administered IP 30 minutes before the acetic acid injection.
-
Outcome Measure: The total number of writhes during the observation period was recorded.
3. Murine Atopic Dermatitis Model (for Difelikefalin)
-
Animals: C57BL/6 mice.
-
Procedure: The ears of the mice were topically treated with MC903 (calcipotriol) for 6 consecutive days to induce atopic dermatitis-like inflammation and itch.
-
Drug Administration: On day 6, mice received a single intraperitoneal (IP) injection of Difelikefalin (1.0 mg/kg) or saline.
-
Outcome Measure: Scratching behavior was quantified by counting the number of hind limb scratches directed towards the treated ear over a defined observation period.[10]
Signaling Pathways and Experimental Workflow
Discussion
The presented data highlight the fundamental trade-off in KOR agonist development: central efficacy versus peripheral safety. U-50,488H demonstrates clear, dose-dependent analgesic effects in a variety of preclinical pain models.[6][7][9] However, these effects are intrinsically linked to its ability to cross the blood-brain barrier, which also results in significant CNS-related side effects such as sedation, motor incoordination, and aversion.[6][8] These adverse effects have largely precluded the clinical development of centrally active KOR agonists for pain management.
This compound represents a successful strategy to circumvent these limitations. By designing a peptide-based agonist with physicochemical properties that restrict its passage into the CNS, the therapeutic benefits of peripheral KOR activation can be harnessed without the liabilities of central KOR stimulation.[1][4] This is evident in its efficacy in treating peripheral itch in both animal models and human clinical trials, and its favorable side effect profile.[1][3][10] The direct comparison in the acute kidney injury model further underscores the potent anti-inflammatory effects of KOR agonism, with both compounds showing efficacy, although Difelikefalin appeared to have a more pronounced effect on suppressing a broader range of cytokines.
The signaling pathway diagram illustrates the dual downstream cascades initiated by KOR activation. The G-protein-mediated pathway is largely associated with the desired therapeutic effects of analgesia and antipruritus, while the β-arrestin pathway is implicated in the development of adverse effects.[11][12][13][14][15] The development of biased agonists that preferentially activate the G-protein pathway is an active area of research aimed at further refining the therapeutic index of KOR agonists.
Conclusion
This compound and U-50,488H serve as excellent tool compounds to understand the dichotomous roles of peripheral versus central kappa-opioid receptor activation. U-50,488H remains an invaluable research tool for exploring the central mechanisms of KOR function, particularly in the domains of pain and mood. Difelikefalin, on the other hand, exemplifies a successful clinical translation of the peripheral KOR agonism concept, offering a safe and effective treatment for chronic pruritus. For drug development professionals, the comparison of these two agents underscores the critical importance of designing molecules with appropriate pharmacokinetic properties to achieve the desired therapeutic effect while minimizing mechanism-based toxicities. Future research focusing on biased agonism may further refine the therapeutic potential of this important class of receptors.
References
- 1. Randomized Controlled Trial of Difelikefalin for Chronic Pruritus in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Difelikefalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of the κ‐opioid receptor gene in mice enhances sensitivity to chemical visceral pain, impairs pharmacological actions of the selective κ‐agonist U‐50,488H and attenuates morphine withdrawal | The EMBO Journal [link.springer.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects [mdpi.com]
- 9. Effect of thyrotropin releasing hormone on U-50,488H-induced pharmacological responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Difelikefalin suppresses itch and reduces scratching independent of inflammation in a murine model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Agonist-dependent desensitization of the kappa opioid receptor by G protein receptor kinase and beta-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 15. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety and Tolerability of Difelikefalin Acetate for the Treatment of Uremic Pruritus
This guide provides a detailed comparison of the safety and tolerability profile of Difelikefalin (B1670546) acetate (B1210297) against other therapeutic alternatives for the management of moderate-to-severe pruritus associated with chronic kidney disease (CKD-aP) in patients undergoing hemodialysis. The information is intended for researchers, scientists, and drug development professionals, offering objective data from key clinical trials to support evidence-based evaluations.
Mechanism of Action: Difelikefalin's Selective Peripheral Kappa-Opioid Receptor Agonism
Difelikefalin is a selective kappa-opioid receptor (KOR) agonist.[1][2][3] Its therapeutic effect in alleviating pruritus is achieved through the activation of KORs on peripheral sensory neurons and immune cells.[1][2][4] This peripheral action is a key characteristic, as Difelikefalin does not readily cross the blood-brain barrier, thereby minimizing the central nervous system side effects commonly associated with other opioids.[1][5] The activation of peripheral KORs is believed to modulate the transmission of itch signals and reduce the release of pro-inflammatory mediators, addressing both the neurological and inflammatory components of uremic pruritus.[1][2]
Comparative Safety and Tolerability Profile
The safety and tolerability of Difelikefalin have been extensively evaluated in the pivotal KALM-1 and KALM-2 phase 3 clinical trials.[6][7][8][9] The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) for Difelikefalin compared to placebo and other common treatments for uremic pruritus.
Table 1: Treatment-Emergent Adverse Events (TEAEs) for Difelikefalin vs. Placebo (Pooled Data from KALM-1 & KALM-2)
| Adverse Event | Difelikefalin (n=424) | Placebo (n=425) |
| Diarrhea | 9.0% | 5.7% |
| Dizziness | 6.8% | 3.8% |
| Nausea | 6.6% | 4.5% |
| Gait Disturbances (including falls) | 6.6% | 5.4% |
| Hyperkalemia | 4.7% | 3.5% |
| Headache | 4.5% | 2.6% |
| Somnolence | 4.2% | 2.4% |
| Mental Status Changes | 3.3% | 1.4% |
| Data sourced from a pooled analysis of the KALM-1 and KALM-2 trials.[10][11] |
Most of these adverse events were reported to be mild or moderate in severity.[10][12][13] Dizziness and somnolence were noted to be transient, often subsiding with continued treatment.[5][12][13]
Table 2: Safety and Tolerability of Alternative Treatments for Uremic Pruritus
| Treatment | Common Adverse Events |
| Gabapentin (B195806) | Dizziness, somnolence, confusion, dry mouth, fatigue.[5][14][15][16] |
| Naltrexone | Gastrointestinal disturbances (nausea, abdominal cramps), sleep disturbances, headache, fatigue, anxiety.[17][18][19] |
| Phototherapy (UVB) | Mild sunburn, tanning.[5][20] |
| Cromolyn (B99618) Sodium | Burning sensation, flatulence.[21][22][23] |
Experimental Protocols
Difelikefalin: KALM-1 and KALM-2 Phase 3 Trials
The core data for Difelikefalin's safety and efficacy are derived from two large, randomized, double-blind, placebo-controlled phase 3 trials: KALM-1 and KALM-2.[6][7][8][9]
-
Study Design : Both were multicenter, randomized, double-blind, placebo-controlled trials with a 12-week treatment period followed by a 52-week open-label extension.[7][8][24][25][26]
-
Participants : Adult patients on hemodialysis (at least 3 times a week for at least 3 months) with moderate-to-severe chronic kidney disease-associated pruritus were enrolled.[9][27]
-
Intervention : Patients were randomized in a 1:1 ratio to receive either intravenous Difelikefalin (0.5 mcg/kg of dry body weight) or a matching placebo, administered after each hemodialysis session.[25][26][28]
-
Primary Outcome : The primary efficacy endpoint was the proportion of patients achieving at least a three-point improvement from baseline in the weekly mean of the daily 24-hour Worst Itching Intensity Numeric Rating Scale (WI-NRS) score at week 12.[6][7][8][24]
-
Secondary Outcomes : Key secondary endpoints included assessments of itch-related quality of life using the Skindex-10 and 5-D Itch scales.[6][7][24][29]
Protocols for Alternative Treatments (Cited Studies)
-
Gabapentin : Studies evaluating gabapentin for uremic pruritus have often been randomized controlled trials comparing its efficacy against a placebo.[14][16] Dosing is a critical factor due to renal excretion, with typical starting doses around 100 mg post-dialysis.[5][16]
-
Naltrexone : A placebo-controlled, double-blind crossover study design has been used to assess naltrexone's efficacy and safety for uremic pruritus.[17] Patients received a daily dose (e.g., 50 mg/day) for a specified period, followed by a washout period before crossing over to the other treatment arm.[17]
-
Phototherapy : Clinical trials for phototherapy have typically involved randomly assigning patients to receive either UVB light in gradually increasing doses or a placebo light source (e.g., long-wave UVA) over a set number of sessions.[20]
-
Cromolyn Sodium : A double-blind, placebo-controlled trial design has been employed where patients receive oral cromolyn sodium or a placebo, with pruritus scores evaluated at different time points throughout the study.[23]
References
- 1. What is Difelikefalin used for? [synapse.patsnap.com]
- 2. What is the mechanism of Difelikefalin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Anti-inflammatory and renoprotective effects of difelikefalin, a kappa opioid receptor agonist, in a rat model of renal ischemia–reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uremic Pruritus Evaluation and Treatment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinical Review - Difelikefalin (Korsuva) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. newsroom.csl.com [newsroom.csl.com]
- 8. tandfonline.com [tandfonline.com]
- 9. nice.org.uk [nice.org.uk]
- 10. Safety and Tolerability of Difelikefalin for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis From the Phase 3 Clinical Trial Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Difelikefalin for pruritus associated with chronic kidney disease - Australian Prescriber [australianprescriber.tg.org.au]
- 13. Difelikefalin for pruritus associated with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gabapentin for uremic pruritus: a systematic review of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. eudoxuspress.com [eudoxuspress.com]
- 17. Naltrexone does not relieve uremic pruritus: results of a randomized, double-blind, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nextstepsinderm.com [nextstepsinderm.com]
- 19. karger.com [karger.com]
- 20. Relief of uremic pruritus with ultraviolet phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chronic Kidney Disease-Associated Pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. Cara Therapeutics Announces Positive Results From KALM-1 Pivotal Phase 3 Trial of KORSUVA™ Injection in Hemodialysis Patients with Pruritus - BioSpace [biospace.com]
- 25. Efficacy of Difelikefalin for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis of KALM-1 and KALM-2 Phase 3 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Can difelikefalin scratch uremic pruritus? — NephJC [nephjc.com]
- 28. A Phase 3 Trial of Difelikefalin in Hemodialysis Patients with Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of Difelikefalin Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the operational and disposal plans for difelikefalin (B1670546) acetate (B1210297), a kappa opioid receptor agonist.
Difelikefalin acetate is not classified as a controlled substance in the United States.[1][2][3] This simplifies disposal procedures, as the stringent regulations for controlled substances, such as those mandated by the Drug Enforcement Administration (DEA), do not apply. However, responsible disposal is still necessary to minimize environmental impact and ensure workplace safety.
Recommended Disposal Procedures
The primary recommendation for the disposal of this compound is to follow local, state, and federal regulations for non-hazardous pharmaceutical waste.[4] For specific procedural guidance, consulting your institution's Environmental Health and Safety (EHS) department is essential. In the absence of specific institutional guidelines, the following steps provide a general framework for proper disposal.
Step 1: Waste Identification and Segregation
Properly identify and segregate this compound waste from other laboratory waste streams. It should not be mixed with biohazardous or chemotherapy waste.
Step 2: Preferred Disposal Method
The most responsible method for disposing of this compound is through a licensed professional waste disposal service. This ensures that the compound is handled and disposed of in an environmentally sound manner, often through incineration. Another recommendation is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Step 3: Alternative for Small Quantities
For very small quantities, some safety data sheets (SDS) suggest that disposal with household waste may be permissible.[1] However, this should be considered a last resort and should only be done after a thorough risk assessment and confirmation of local regulations. If this method is chosen, the this compound should be mixed with an unpalatable substance, such as coffee grounds or cat litter, to prevent accidental ingestion.
Step 4: Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as personal protective equipment (PPE), vials, and other lab supplies, should be disposed of as contaminated waste according to your institution's guidelines. Uncleaned packaging should also be disposed of according to official regulations.[1]
Safety and Handling Information
While this compound is not classified as a hazardous substance, it is still crucial to follow standard laboratory safety protocols when handling this compound.
| Parameter | Information |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves, lab coat, and eye protection. |
| In case of skin contact | Wash the affected area with soap and plenty of water. |
| In case of eye contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| In case of inhalation | Move the person into fresh air. If not breathing, give artificial respiration. |
| In case of ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
This data is synthesized from multiple safety data sheets.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. grokipedia.com [grokipedia.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Assessment of the physical dependence potential of difelikefalin: Randomized placebo‐controlled study in patients receiving hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difelikefalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling Difelikefalin Acetate
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Difelikefalin acetate (B1210297) is paramount. This document provides immediate, essential safety and logistical information, including personal protective equipment (PPE) guidelines, operational procedures for handling and disposal, and first aid measures.
Difelikefalin acetate is a kappa opioid receptor agonist.[1][2][3] While some safety data sheets (SDS) do not classify the substance as hazardous according to the Globally Harmonized System (GHS), others indicate it can be harmful if swallowed, in contact with skin, or inhaled.[4][5] Given the conflicting information and the potent nature of the compound, it is crucial to handle it with care, adhering to good industrial hygiene and safety practices.[6]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound, particularly in a powdered form where dust can be generated.[5][6]
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes | Safety glasses with side-shields | Must conform to EN166 (EU) or be NIOSH (US) approved.[6] |
| Hands | Protective gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[6] |
| Respiratory | Particle respirator or higher-level protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[6] |
| Body | Complete suit protecting against chemicals | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6] Impervious clothing is also recommended.[5] |
Operational and Disposal Plans
Handling Procedures:
-
Provide appropriate exhaust ventilation where dust may be formed.[6]
-
Avoid contact with skin and eyes.[6]
-
Avoid the formation of dust and aerosols.[6]
-
Do not eat, drink, or smoke when using this product.[5]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][6]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[6] |
| Eye Contact | Flush eyes with water as a precaution.[6] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6] |
Accidental Release Measures:
-
Use personal protective equipment.[6]
-
Avoid dust formation and breathing vapors, mist, gas, or dust.[6]
-
Ensure adequate ventilation.[6]
-
Do not let the product enter drains.[6]
-
Pick up and arrange disposal without creating dust.[6]
-
Sweep up and shovel the material.[6]
-
Keep in suitable, closed containers for disposal.[6]
Storage and Disposal:
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[6]
-
Disposal: Dispose of the substance and its container through a licensed disposal company.[6] Do not dispose of with household waste.[4]
Experimental Workflow for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
